Diethyl 1H-pyrazole-3,4-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-pyrazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKOLHTYHOVCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561080 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-26-6 | |
| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diethyl 1H-pyrazole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of Diethyl 1H-pyrazole-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in research and development, influencing everything from reaction kinetics to formulation and bioavailability. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and the underlying molecular principles.
Molecular Structure and Identification
At the core of its physical behavior is the molecular structure of this compound. A clear distinction from its common isomer, Diethyl 1H-pyrazole-3,5-dicarboxylate, is essential for accurate research.
Systematic Name: this compound CAS Number: 37687-26-6 Molecular Formula: C₉H₁₂N₂O₄ Molecular Weight: 212.20 g/mol
The positional arrangement of the two carboxylate groups on the pyrazole ring significantly influences the molecule's polarity, hydrogen bonding capabilities, and crystal packing, thereby dictating its physical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its microscopic molecular characteristics. The data presented here has been compiled from available literature and cross-referenced for accuracy.
| Property | Value | Source |
| Melting Point | 69-70 °C | [1] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Appearance | Pale yellow crystals | [1] |
Insight: The melting point of 69-70 °C suggests a moderate degree of intermolecular forces in the crystalline state. The lack of readily available boiling point data is common for such compounds, as they may decompose at higher temperatures before boiling. Solubility is a critical parameter for any application and its experimental determination is highly recommended.
Experimental Determination of Physical Properties
To ensure the integrity of research, experimental verification of physical properties is crucial. Below are standardized protocols for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (where applicable)
Given the potential for decomposition, boiling point determination should be approached with caution. Micro-boiling point determination is recommended to minimize sample volume and thermal stress.
Protocol:
-
Sample Preparation: A small amount of the liquid (if the compound is molten) is introduced into a small test tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed into the test tube.
-
Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
A qualitative assessment of solubility in various solvents provides valuable information for reaction setup, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, gentle heating may be applied.
-
Classification: The solubility is classified as soluble, sparingly soluble, or insoluble.
Caption: Workflow for Solubility Determination.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (CDCl₃, 300 MHz): [1]
-
δ 13.88 (s br, 1H)
-
δ 8.23 (s, 1H)
-
δ 4.44 (q, J=7.1, 2H)
-
δ 4.31 (q, J=7.1, 2H)
-
δ 1.39 (t, J=7.1, 3H)
-
δ 1.34 (t, J=7.1, 3H)
¹³C NMR (CDCl₃, 75 MHz): [1]
-
δ 162.0
-
δ 142.2
-
δ 135.3
-
δ 114.7
-
δ 61.7
-
δ 60.7
-
δ 14.2
-
δ 14.1
Insight: The ¹H NMR spectrum clearly shows the characteristic signals for the ethyl ester groups (quartets and triplets) and the pyrazole ring protons. The broad singlet at 13.88 ppm is indicative of the N-H proton of the pyrazole ring. The ¹³C NMR spectrum confirms the presence of the carbonyl carbons of the ester groups and the carbons of the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR (ν, cm⁻¹): [1]
-
2985
-
1716
Insight: The strong absorption at 1716 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups. The absorption at 2985 cm⁻¹ is attributed to the C-H stretching of the ethyl groups.
Synthesis and Reactivity
This compound is typically synthesized via a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. This method offers a high degree of regioselectivity.
Caption: General synthesis pathway for this compound.
The pyrazole ring is a versatile scaffold in medicinal chemistry, and the dicarboxylate functionality allows for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity.[2][3]
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Disclaimer: This safety information is based on related compounds and should be used as a guideline. It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound once available and to conduct a thorough risk assessment before handling this chemical.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound, emphasizing the importance of experimental verification and the relationship between molecular structure and macroscopic properties. While some data, such as a definitive boiling point and comprehensive solubility profiles, remain to be fully characterized in the literature, this guide serves as a valuable resource for researchers by consolidating available information and providing standardized protocols for its determination. The continued investigation of this and related pyrazole derivatives is crucial for advancing their application in drug discovery and materials science.
References
- 1. Diethyl Pyrazole-3,5-dicarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Diethyl 1H-pyrazole-3,4-dicarboxylate molecular weight
An In-Depth Technical Guide to Diethyl 1H-pyrazole-3,4-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic compound featuring a pyrazole core functionalized with two ethyl ester groups at adjacent positions. While its 3,5-disubstituted isomer is more commonly documented, the 3,4-dicarboxylate isomer serves as a uniquely valuable synthon for the development of complex molecular architectures, particularly in the field of medicinal chemistry. The pyrazole nucleus is recognized as a "privileged scaffold" due to its metabolic stability and its presence in numerous FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical and spectroscopic properties, outlining a robust synthetic protocol, and exploring its strategic importance as a building block for bioactive molecules, such as pyrazolo[3,4-b]pyridines.[3] This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile intermediate.
Core Molecular Profile
Chemical Identity and Structure
This compound is characterized by a five-membered aromatic diazole ring. The strategic placement of the carboxylate groups at the C3 and C4 positions offers distinct reactivity and steric profiles compared to other isomers, making it a specific tool for accessing particular classes of fused heterocyclic systems.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₂N₂O₄
-
Canonical SMILES: CCOC(=O)C1=C(C(=O)OCC)C=NN1
Physicochemical Properties
The quantitative data for this compound is summarized below. The molecular weight is calculated from its molecular formula, and other properties are derived from experimental data found in the literature.[4]
| Property | Value | Source |
| Molecular Weight | 212.20 g/mol | Calculated |
| Exact Mass | 212.0797 g/mol | Calculated |
| Appearance | Pale yellow crystals | [4] |
| Melting Point | 69-70 °C | [4] |
Spectroscopic Characterization: The Analytical Fingerprint
Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here is consistent with the assigned structure and provides a benchmark for analytical validation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of this molecule. The 1H NMR spectrum is notable for the singlet at 8.23 ppm, corresponding to the lone proton on the pyrazole ring (C5-H), and a very broad singlet for the N-H proton, indicating its acidic nature.[4]
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyrazole N-H | 13.88 | broad s | - | 1H |
| Pyrazole C-H | 8.23 | s | - | 1H (C₅-H) |
| Ester -OCH₂- | 4.44 | q | 7.1 | 2H |
| Ester -OCH₂- | 4.31 | q | 7.1 | 2H |
| Ester -CH₃ | 1.39 | t | 7.1 | 3H |
| Ester -CH₃ | 1.34 | t | 7.1 | 3H |
The ¹³C NMR spectrum shows four distinct signals in the aromatic/carbonyl region and four signals in the aliphatic region, confirming the presence of two non-equivalent ethyl ester groups attached to the pyrazole core.[4]
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl (C=O) | 162.0 | Ester C=O |
| Aromatic/Olefinic | 142.2 | Pyrazole C |
| Aromatic/Olefinic | 135.3 | Pyrazole C |
| Aromatic/Olefinic | 114.7 | Pyrazole C |
| Methylene (-OCH₂-) | 61.7 | Ester CH₂ |
| Methylene (-OCH₂-) | 60.7 | Ester CH₂ |
| Methyl (-CH₃) | 14.2 | Ester CH₃ |
| Methyl (-CH₃) | 14.1 | Ester CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information that corroborates the NMR data. Key vibrational bands confirm the presence of the N-H bond and the ester carbonyl groups.[4]
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (Aliphatic) | 2985 | Confirms the ethyl groups. |
| C=O Stretch (Ester) | 1716 | Strong band, characteristic of the ester carbonyls. |
Synthesis and Mechanistic Insights
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The synthesis of this compound can be efficiently achieved through a catalyst-free 1,3-dipolar cycloaddition reaction.[4] This method involves the reaction of an ethyl diazoacetate with diethyl acetylenedicarboxylate. The high efficiency and atom economy of this cycloaddition make it a preferred method for laboratory-scale synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4] It represents a self-validating system where reaction completion can be monitored via Thin Layer Chromatography (TLC), and the product can be purified to meet the analytical specifications described in Section 2.
Step 1: Reaction Setup
-
In a 5 mL round-bottom flask equipped with a magnetic stir bar, charge the alkyne substrate (1 mmol).
-
Add the diazo compound (1.1 mmol).
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Upon completion, remove any excess reagent and solvent under reduced pressure (vacuum).
-
The resulting residue is the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to afford the final product as pale yellow crystals.[4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
The Role of the Pyrazole Scaffold in Drug Discovery
The "Privileged Scaffold" Concept
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, distinct biological targets.[1] The pyrazole ring is a quintessential example of such a scaffold.[2] Its aromatic nature, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly desirable core for drug candidates. Numerous blockbuster drugs, including the kinase inhibitors Ibrutinib and Ruxolitinib, feature a pyrazole moiety, underscoring its importance.[2]
This compound as a Versatile Synthon
The true value of this compound lies in its role as a versatile synthetic intermediate. The two adjacent ester groups can be readily transformed into a wide array of other functional groups (e.g., amides, hydrazides, carboxylic acids) or used to construct fused ring systems. This versatility allows for the systematic exploration of chemical space around the pyrazole core.
Application Example: Synthesis of Pyrazolo[3,4-b]pyridines
A prime application of 3,4-disubstituted pyrazoles is the synthesis of pyrazolo[3,4-b]pyridines. This class of fused heterocycles is of significant interest due to its wide range of biological activities, including antitumor, anti-inflammatory, and central nervous system effects.[3] The synthesis typically involves the condensation of a 3-aminopyrazole (derivable from a 3,4-dicarboxylate precursor) with a 1,3-dicarbonyl compound, which forms the pyridine ring.[3]
Caption: Logical progression from a privileged scaffold to a drug candidate class.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related pyrazole dicarboxylates and other heterocyclic esters provide a strong basis for safe handling protocols.
-
General Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]
-
Handling Precautions:
-
Use only in a well-ventilated area, such as a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined spectroscopic signature allows for unambiguous identification, and its synthesis is achievable through robust and efficient chemical transformations. As a derivative of the pyrazole privileged scaffold, it provides a strategic entry point for the synthesis of complex heterocyclic systems, most notably the biologically active pyrazolo[3,4-b]pyridines. For drug discovery professionals, this compound represents not just a molecule, but a versatile tool for generating novel chemical entities with therapeutic potential.
References
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility of Diethyl 1H-pyrazole-3,4-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 1H-pyrazole-3,4-dicarboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Due to the limited availability of specific public data on its solubility, this document emphasizes the theoretical principles governing its dissolution in various organic solvents and presents a detailed experimental protocol for its empirical determination. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: The Significance of this compound
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. Their unique chemical architecture allows for diverse biological activities and applications as ligands in coordination chemistry. This compound, as a member of this important class of compounds, holds considerable promise as a versatile building block in organic synthesis. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and physicochemical properties.
2.1. Physicochemical Properties of this compound
-
Polarity: The presence of a pyrazole ring with two nitrogen atoms and two ester functional groups imparts a significant degree of polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the ester groups contribute to its polar nature.
-
Hydrogen Bonding: The N-H group in the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen atoms of the carbonyl groups in the esters can act as hydrogen bond acceptors.
-
Molecular Weight: The molecular formula is C₉H₁₂N₂O₄, corresponding to a molecular weight of 212.21 g/mol .
2.2. Influence of Solvent Properties
The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:
-
Polarity: Polar solvents are more likely to dissolve polar solutes. Solvents can be broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., acetone, ethyl acetate, DMSO), and nonpolar (e.g., hexane, toluene).
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the solute will enhance solubility.
-
Dielectric Constant: A higher dielectric constant generally indicates a more polar solvent that is better at solvating ions and polar molecules.
2.3. Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound:
-
High Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate. These solvents can interact favorably with the polar pyrazole ring and ester groups.
-
Moderate Solubility: May be observed in solvents with intermediate polarity.
-
Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, as the nonpolar hydrocarbon chains of these solvents cannot effectively solvate the polar functional groups of the pyrazole derivative.
It is important to note that for many pyrazole derivatives, recrystallization is often performed from solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate, which suggests that their solubility is significantly higher at elevated temperatures in these solvents.[1]
Experimental Determination of Solubility
Given the absence of a comprehensive public dataset, empirical determination of solubility is essential. The following is a detailed protocol for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
-
Small vials with screw caps
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in contact with the solid phase throughout this period.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
-
Data Calculation:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Qualitative Solubility Determination
For a rapid assessment, a qualitative solubility test can be performed.[2]
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely. This can be categorized as "soluble," "sparingly soluble," or "insoluble."
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures. For a related compound, diethyl 1H-pyrazole-3,5-dicarboxylate, the GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is recommended to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the specific product being used.
Conclusion
Understanding the solubility of this compound is a critical first step for its successful application in research and development. This guide has provided a theoretical basis for predicting its solubility in common organic solvents and a detailed experimental protocol for its accurate determination. By applying these principles and methods, researchers can confidently and effectively utilize this promising compound in their synthetic and formulation endeavors.
References
A Technical Guide to the Spectral Characteristics of Diethyl 1H-pyrazole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Pyrazoles are a well-established class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The substitution pattern on the pyrazole ring significantly influences the molecule's chemical and biological properties, making unambiguous structural elucidation paramount. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Isomeric Context
To understand the spectral data, it is crucial to first visualize the molecule and its relationship to its common isomer.
Diagram 1: Molecular Structure of Diethyl 1H-pyrazole-3,4-dicarboxylate
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum of this compound:
Based on the structure, the following proton signals are anticipated:
-
Pyrazole NH Proton: A broad singlet is expected for the N-H proton, likely in the downfield region (δ 12-14 ppm), due to hydrogen bonding and the acidic nature of this proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
-
Pyrazole C5-H Proton: A singlet for the proton attached to the C5 position of the pyrazole ring is expected. Its chemical shift would be influenced by the aromaticity of the ring and the presence of the adjacent nitrogen atom, likely appearing in the region of δ 8.0-8.5 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): Two distinct signals for each of the two ethyl groups will be observed.
-
A quartet for the methylene protons (-OCH₂) directly attached to the ester oxygen. These protons are deshielded by the electronegative oxygen and the carbonyl group, and their signal is expected around δ 4.2-4.5 ppm. The quartet arises from coupling with the adjacent methyl protons.
-
A triplet for the terminal methyl protons (-CH₃) of the ethyl groups. These protons are further from the electron-withdrawing groups and will appear more upfield, typically around δ 1.2-1.4 ppm. The triplet is due to coupling with the neighboring methylene protons.
-
Comparative Data: ¹H NMR of Diethyl 1H-pyrazole-3,5-dicarboxylate
For comparison, the reported ¹H NMR data for the 3,5-isomer shows a singlet for the C4-H proton at approximately δ 7.0 ppm, which is more upfield than the predicted C5-H of the 3,4-isomer due to the different electronic environment. The signals for the ethyl groups and the NH proton are expected to be in similar regions.
Table 1: Predicted ¹H NMR Data for this compound and Reported Data for the 3,5-Isomer
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 3,4-isomer | Multiplicity | Integration | Reported Chemical Shift (δ, ppm) for 3,5-isomer |
| NH | 12.0 - 14.0 | broad singlet | 1H | ~13.5 |
| C5-H | 8.0 - 8.5 | singlet | 1H | - |
| C4-H | - | - | - | ~7.0 |
| -OCH₂CH₃ | 4.2 - 4.5 | quartet | 4H | ~4.4 |
| -OCH₂CH₃ | 1.2 - 1.4 | triplet | 6H | ~1.4 |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Expected ¹³C NMR Spectrum of this compound:
The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:
-
Carbonyl Carbons (C=O): Two distinct signals for the two ester carbonyl carbons are expected in the downfield region, typically between δ 160-165 ppm.
-
Pyrazole Ring Carbons (C3, C4, C5): Three signals are anticipated for the three carbons of the pyrazole ring. The chemical shifts will be influenced by their position relative to the nitrogen atoms and the ester substituents. C3 and C4, being attached to the electron-withdrawing ester groups, will be more deshielded than C5. Approximate predicted ranges are: C3 and C4 (~140-150 ppm) and C5 (~110-120 ppm).
-
Ethyl Ester Carbons (-OCH₂CH₃): Two signals for the carbons of the ethyl groups are expected. The methylene carbon (-OCH₂) will be around δ 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14-16 ppm.
Comparative Data: ¹³C NMR of Diethyl 1H-pyrazole-3,5-dicarboxylate
The reported ¹³C NMR data for the 3,5-isomer shows signals for the pyrazole carbons C3 and C5 at around δ 143 ppm and the C4 carbon at approximately δ 111 ppm. The carbonyl and ethyl group carbons appear in similar regions as predicted for the 3,4-isomer.
Table 2: Predicted ¹³C NMR Data for this compound and Reported Data for the 3,5-Isomer
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 3,4-isomer | Reported Chemical Shift (δ, ppm) for 3,5-isomer |
| C=O | 160 - 165 | ~162 |
| C3, C4 | 140 - 150 | ~143 (C3, C5) |
| C5 | 110 - 120 | ~111 (C4) |
| -OCH₂CH₃ | 60 - 65 | ~62 |
| -OCH₂CH₃ | 14 - 16 | ~14 |
Experimental Protocol for NMR Spectroscopy
Diagram 2: Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak identification.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectrum of this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretches: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is expected for the C=O stretching vibration of the two ester groups. This is often one of the most prominent peaks in the spectrum.
-
C=N and C=C Stretches: The pyrazole ring will exhibit C=N and C=C stretching vibrations in the fingerprint region, typically between 1500-1650 cm⁻¹.
-
C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is characteristic of the C-O stretching vibration of the ester functionality.
Comparative Data: IR of Diethyl 1H-pyrazole-3,5-dicarboxylate
The IR spectrum of the 3,5-isomer shows a broad N-H stretch around 3250 cm⁻¹, a strong C=O stretch at approximately 1730 cm⁻¹, and C-O stretching bands in the 1200-1300 cm⁻¹ range. This is in excellent agreement with the predicted spectrum for the 3,4-isomer.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |
| C=N, C=C Stretch (Ring) | 1500 - 1650 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: A background spectrum of the empty ATR crystal is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure Application: The ATR press is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum of the sample is then recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.2 g/mol .[3]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 212. This peak confirms the molecular weight of the compound.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a peak at m/z 167, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da) to give a peak at m/z 139. The pyrazole ring itself is relatively stable and may remain intact in some major fragments.
Diagram 3: Predicted Key Fragmentation in Mass Spectrometry
References
A Comprehensive Spectroscopic Guide to Diethyl 1H-Pyrazole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The precise arrangement of the ester groups on the pyrazole core dictates its chemical reactivity and three-dimensional structure, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the key spectroscopic data essential for the characterization of this compound, offering field-proven insights into data acquisition and interpretation.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.
Experimental Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.88 | br s | 1H | N-H |
| 8.23 | s | 1H | C5-H |
| 4.44 | q, J=7.1 Hz | 2H | C3-OCH₂CH₃ |
| 4.31 | q, J=7.1 Hz | 2H | C4-OCH₂CH₃ |
| 1.39 | t, J=7.1 Hz | 3H | C3-OCH₂CH₃ |
| 1.34 | t, J=7.1 Hz | 3H | C4-OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by several distinct signals that confirm its structure.
-
N-H Proton: A broad singlet observed at a significantly downfield chemical shift of approximately 13.88 ppm is characteristic of the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.
-
Aromatic Proton: A sharp singlet at 8.23 ppm corresponds to the single proton on the pyrazole ring at the C5 position. Its singlet nature indicates no adjacent protons.
-
Ethyl Ester Protons: The two ethyl ester groups give rise to two sets of quartets and triplets. The methylene protons (-OCH₂-) of the ester at the C3 position appear as a quartet at 4.44 ppm, while those of the ester at the C4 position are observed as a quartet at 4.31 ppm. The slight difference in their chemical shifts is due to the different electronic environments of the C3 and C4 positions of the pyrazole ring. The methyl protons (-CH₃) of the two ester groups appear as two distinct triplets at 1.39 ppm and 1.34 ppm, each integrating to three protons. The coupling constant (J) of 7.1 Hz for both the quartets and triplets is a classic signature of an ethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
Experimental Data
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C3-C=O |
| 142.2 | C4-C=O |
| 135.3 | C3 |
| 114.7 | C4 |
| 61.7 | C5 |
| 60.7 | C3-OCH₂CH₃ |
| 14.2 | C4-OCH₂CH₃ |
| 14.1 | C3-OCH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework.
-
Carbonyl Carbons: The two carbonyl carbons of the ester groups are observed at the most downfield chemical shifts, around 162.0 ppm and 142.2 ppm, which is typical for ester carbonyls.
-
Pyrazole Ring Carbons: The three carbons of the pyrazole ring appear in the aromatic region. The C3 and C4 carbons, being attached to the electron-withdrawing ester groups, are found at 135.3 ppm and 114.7 ppm, respectively. The C5 carbon is observed at 61.7 ppm.
-
Ethyl Ester Carbons: The methylene carbons (-OCH₂-) of the two ethyl groups are located at 60.7 ppm and 14.2 ppm. The methyl carbons (-CH₃) are found at the most upfield positions, around 14.1 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal.
-
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Data for Diethyl 1H-pyrazole-3,5-dicarboxylate (for comparative analysis)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Broad | N-H stretch |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1560 | Medium | C=N stretch (pyrazole ring) |
| 1300-1000 | Strong | C-O stretch (ester) |
Data obtained from PubChem for the 3,5-isomer.[1]
Comparative Analysis and Predicted IR Spectrum for this compound
The IR spectrum of this compound is expected to be broadly similar to its 3,5-isomer, with the key functional groups exhibiting characteristic absorption bands.
-
N-H Stretch: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration in the pyrazole ring. The broadness is a result of intermolecular hydrogen bonding.
-
C-H Stretches: Sharp peaks in the 2850-3000 cm⁻¹ range will correspond to the C-H stretching vibrations of the ethyl groups.
-
C=O Stretch: A very strong and sharp absorption band is expected around 1710-1740 cm⁻¹, which is indicative of the C=O stretching of the two ester functional groups. The exact position may be slightly different from the 3,5-isomer due to the altered electronic effects of the substituent positions.
-
C=N and C=C Stretches: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, will be due to the C-O stretching vibrations of the ester groups.
The primary difference in the IR spectra of the 3,4- and 3,5-isomers would likely be subtle shifts in the positions and intensities of the ring vibration and C=O stretching bands due to the different symmetry and electronic distribution.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the necessary data processing, including background subtraction.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Data for Diethyl 1H-pyrazole-3,5-dicarboxylate (for comparative analysis)
| m/z | Putative Assignment |
| 212 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₂H₅]⁺ |
| 167 | [M - OC₂H₅]⁺ |
| 139 | [M - COOC₂H₅]⁺ |
Data derived from the known fragmentation patterns of similar esters.
Comparative Analysis and Predicted Mass Spectrum for this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrazole ring and the presence of the two ester groups.
-
Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z of 212, corresponding to the molecular formula C₉H₁₂N₂O₄.[2]
-
Fragmentation Pattern: The fragmentation is likely to proceed through the loss of fragments from the ester side chains. Common fragmentation pathways for ethyl esters include:
-
Loss of an ethoxy radical (-•OC₂H₅) to give a fragment at m/z 167.
-
Loss of an ethyl radical (-•C₂H₅) to give a fragment at m/z 183.
-
Loss of the entire carbethoxy group (-•COOC₂H₅) to yield a fragment at m/z 139.
-
The relative abundances of the fragment ions may differ between the 3,4- and 3,5-isomers due to the different positions of the ester groups, which can influence the stability of the resulting fragment ions. However, the major fragmentation pathways are expected to be analogous.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. The data presented in this guide, along with the detailed experimental protocols and interpretative insights, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The comparative analysis with the 3,5-isomer further enhances the educational value of this guide, demonstrating how a deep understanding of spectroscopic principles can be applied to predict and interpret the spectra of related compounds.
References
An In-Depth Technical Guide to Diethyl 1H-pyrazole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 1H-pyrazole-3,4-dicarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, properties, and applications, with a focus on the causal relationships that drive experimental choices and outcomes.
Chemical Identity and Molecular Architecture
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The defining features of this molecule are the two ethyl ester groups attached to positions 3 and 4 of the pyrazole ring. It is crucial to distinguish this isomer from its close relative, Diethyl 1H-pyrazole-3,5-dicarboxylate, as the positioning of the functional groups significantly influences the molecule's reactivity and its utility as a synthetic building block.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 37687-26-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₂N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 212.21 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | O=C(OCC)C1=CNN=C1C(OCC)=O | --INVALID-LINK--[1] |
| InChI | InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | --INVALID-LINK--[2] |
| InChIKey | VZKOLHTYHOVCKT-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Synthesis: A Focus on 1,3-Dipolar Cycloaddition
The construction of the pyrazole ring is most effectively achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. Specifically, the 1,3-dipolar cycloaddition of a diazo compound with an alkyne offers a direct and efficient route to the pyrazole core.
Recommended Synthetic Protocol: Catalyst-Free Cycloaddition
A robust and environmentally conscious method for the synthesis of this compound involves the catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate to diethyl acetylenedicarboxylate. The absence of a catalyst simplifies the purification process and reduces potential sources of contamination.
Experimental Protocol:
-
Reaction Setup: In a 5 mL round-bottom flask equipped with a reflux condenser, combine the diazo compound and the alkyne. For every 1 mmol of the heavier reagent, use 1.1 mmol of the more volatile one.
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR. Upon completion, remove the excess reagent and solvent under vacuum to yield the crude product.
-
Purification: The resulting pale yellow crystals can be further purified by recrystallization.
This straightforward procedure has been reported to yield this compound in 86% yield.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.34 (t, J=7.1 Hz, 3H), 1.39 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 4.44 (q, J=7.1 Hz, 2H), 8.23 (s, 1H), 13.88 (s br, 1H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.1, 14.2, 60.7, 61.7, 114.7, 135.3, 142.2, 162.0 |
| IR (ν, cm⁻¹) | 1716, 2985 |
| ESI-MS (m/z) | 235 [M+23]⁺ (50%), 447 [2M+23]⁺ |
Source: Supplementary Information for Green Chemistry, 2008.[3]
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is primarily dictated by the pyrazole ring and the two ethyl ester functionalities. This combination offers a versatile platform for a variety of chemical transformations.
Reactions of the Pyrazole Ring
-
N-Alkylation: The pyrazole ring can be readily N-alkylated under basic or acidic conditions. This modification is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a molecule.[4][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution, although the presence of two electron-withdrawing ester groups will influence the regioselectivity of such reactions.
Reactions of the Ester Groups
-
Hydrolysis: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. The resulting diacid is a valuable precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.[7][8][9]
-
Transesterification: The ethyl esters can be converted to other esters through transesterification, allowing for the introduction of different alkyl or aryl groups.[10]
-
Amidation: The esters can be directly converted to amides by reaction with amines, providing access to a wide range of pyrazole-3,4-dicarboxamides.
Caption: Key reactions of this compound.
Applications in Research and Development
While specific, large-scale applications of this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[5][7][11][12][13][14]
Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for:
-
Drug Discovery: As a scaffold for the development of new therapeutic agents. The two ester groups provide convenient handles for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.
-
Agrochemicals: The pyrazole core is a common feature in many pesticides and herbicides.
-
Materials Science: The ability of the pyrazole ring to coordinate with metal ions makes it a candidate for the development of novel coordination polymers and metal-organic frameworks (MOFs).
Safety and Handling
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[15][16][17][18][19]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[18]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17][19]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16][17]
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant potential in various fields of chemical research and development. Its straightforward synthesis, coupled with the reactivity of its pyrazole ring and ester functionalities, makes it an attractive starting material for the construction of more complex molecules with potential biological and material applications. As research into novel pyrazole-based compounds continues to expand, the importance of synthons like this compound is set to grow.
References
- 1. This compound 95% | CAS: 37687-26-6 | AChemBlock [achemblock.com]
- 2. 1H-Pyrazole-3,4-dicarboxylic acid diethyl ester | 37687-26-6 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 7. Hydrolysis of mefenpyrdiethyl: an analytical and DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. mdpi.com [mdpi.com]
- 13. DIETHYL 3,5-PYRAZOLEDICARBOXYLATE(37687-24-4) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
- 17. angenechemical.com [angenechemical.com]
- 18. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Structure and Bonding in Pyrazole-3,4-dicarboxylates
Abstract: This technical guide provides a comprehensive examination of the molecular structure, bonding, and supramolecular assembly of pyrazole-3,4-dicarboxylates. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for functional materials.[1][2] This document synthesizes crystallographic and spectroscopic data to offer an in-depth perspective on the conformational intricacies, the dominant role of hydrogen bonding in crystal engineering, and the key experimental methodologies used for their characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
Introduction: The Significance of the Pyrazole-3,4-dicarboxylate Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif present in numerous pharmacologically active agents.[3] Compounds like the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant have validated the pyrazole core as a privileged scaffold in drug discovery.[4] The introduction of carboxylate groups at the 3- and 4-positions creates the pyrazole-3,4-dicarboxylate system, a versatile building block with a rich and tunable set of structural properties.
The strategic placement of two carboxylate groups provides multiple hydrogen bond donor and acceptor sites, predisposing these molecules to form intricate and predictable supramolecular architectures. Understanding the interplay between the pyrazole core, the conformation of the dicarboxylate substituents, and the resulting non-covalent interactions is paramount for designing new molecules with tailored physicochemical properties, crystal packing, and biological activities.[5] This guide elucidates these fundamental principles, bridging the gap between molecular structure and macroscopic function.
Synthesis of Pyrazole-3,4-dicarboxylates
The most common and efficient routes to pyrazole-3,4-dicarboxylates involve cycloaddition reactions. A well-established method is the reaction between a sydnone (a mesoionic heterocyclic aromatic compound) and an alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This [3+2] cycloaddition proceeds with the loss of carbon dioxide to yield the stable pyrazole ring system.[6]
Another classical approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] This foundational method in pyrazole synthesis remains a robust strategy for accessing a wide variety of substituted pyrazoles.
Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
This protocol is adapted from the synthesis described by Fun et al. (2012).[6] It outlines a typical cycloaddition approach.
Objective: To synthesize dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate from 3-phenyl-sydnone and dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
3-phenyl-sydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dry p-xylene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-phenyl-sydnone (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol).
-
Solvent Addition: Add 10 mL of dry p-xylene to the flask.
-
Reflux: Heat the mixture under reflux for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the p-xylene under reduced pressure using a rotary evaporator.
-
Recrystallization: The resulting solid product is then purified by recrystallization from ethanol to yield crystals suitable for analysis.
-
Characterization: The final product's identity and purity should be confirmed by measuring its melting point and acquiring NMR and IR spectra. For dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, characteristic IR peaks appear around 1712 cm⁻¹ (C=O) and 1582 cm⁻¹ (C=N).[6] ¹H NMR in CDCl₃ will show singlets for the two methoxy groups (e.g., at δ 3.81 and 4.08 ppm) and the pyrazole H5 proton (e.g., at δ 9.28 ppm), along with multiplets for the phenyl ring protons.[6]
Molecular Structure and Conformation
The three-dimensional structure of pyrazole-3,4-dicarboxylates is defined by the geometry of the pyrazole ring and the orientation of the attached carboxylate groups. X-ray crystallography is the definitive technique for elucidating these features.
The Pyrazole Ring
The five-membered pyrazole ring is inherently aromatic and tends to be planar. The planarity of this core structure serves as a relatively rigid scaffold from which the carboxylate substituents extend.
Orientation of Carboxylate Groups
A key structural feature is that the carboxylate groups at the C3 and C4 positions are often not coplanar with the pyrazole ring.[6] The degree of this torsion is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the N1 position or ester groups can cause steric clash, forcing the carboxylate groups to rotate out of the plane of the pyrazole ring.
-
Intramolecular Hydrogen Bonding: In the case of the dicarboxylic acid form, an intramolecular hydrogen bond can form between the carboxylic acid at one position and the carbonyl oxygen of the adjacent carboxylic acid. This is observed in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, where an O—H⋯O bond helps to lock the conformation of the substituents.[7]
Supramolecular Assembly through Non-Covalent Interactions
The true elegance of pyrazole-3,4-dicarboxylates lies in their ability to self-assemble into complex, higher-order structures. This assembly is governed primarily by a network of specific and directional hydrogen bonds.
Hydrogen Bonding: The Master Architect
The combination of N-H/O-H donors and N/O acceptors allows for a rich variety of hydrogen bonding motifs that dictate the crystal packing.
-
Intramolecular Bonds: As mentioned, O—H⋯O bonds are found in dicarboxylic acid derivatives, influencing molecular conformation.[6]
-
Intermolecular Dimers: In ester derivatives like dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, molecules often pair up into cyclic centrosymmetric dimers through C—H⋯O hydrogen bonds.[6]
-
3D Frameworks: The combination of multiple hydrogen bond types can link molecules into extensive three-dimensional networks. For example, in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, the structure is built by a combination of O—H⋯O, O—H⋯N, and C—H⋯O interactions.[7] In derivatives containing amide or hydrazide functionalities, N—H⋯O and N—H⋯N bonds become critical contributors to the overall framework.[6]
Other Non-Covalent Interactions
While hydrogen bonding is dominant, other weaker interactions also contribute to the stability of the crystal lattice. These include C—H⋯π and N—H⋯π(arene) interactions, where a hydrogen atom interacts with the electron cloud of a nearby aromatic ring.[7]
Caption: Supramolecular motifs in pyrazole-3,4-dicarboxylates.
Structural and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous characterization of pyrazole-3,4-dicarboxylates.
Single-Crystal X-ray Diffraction
This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing within a crystal.
Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Selection: A suitable single crystal, free of defects, is selected from the purified sample under a microscope and mounted on a diffractometer.[6]
-
Data Collection: The crystal is cooled (e.g., to 172 K) to minimize thermal vibrations.[8] Data are collected using monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å) by rotating the crystal and recording the diffraction pattern on a detector.[8]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or intrinsic phasing techniques (e.g., with software like SHELXT).[8]
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method (e.g., with SHELXL) to achieve the best fit between the calculated and observed diffraction data.[8]
-
Analysis: The final refined structure provides precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions.
Caption: Integrated workflow for structural characterization.
Spectroscopic Analysis
NMR and IR spectroscopy are essential for confirming the molecular structure in solution and in bulk solid form, respectively. They serve as crucial validation for the crystallographic results.
| Technique | Key Observables | Typical Values for 1-Aryl-pyrazole-3,4-dicarboxylates | Reference |
| ¹H NMR | Chemical shifts (δ) of protons | H5 proton: δ 8.9-9.3 ppm; OCH₃ protons: δ 3.8-4.1 ppm | [6] |
| ¹³C NMR | Chemical shifts (δ) of carbons | C=O carbons: ~160-170 ppm; Pyrazole carbons: ~110-145 ppm | [9] |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | C=O stretch: 1710-1735 cm⁻¹; O-H stretch (acid): ~3400 cm⁻¹ (broad); N-H stretch (hydrazide): ~3300-3360 cm⁻¹ | [6] |
Structure-Property Relationships
The detailed structural knowledge of pyrazole-3,4-dicarboxylates directly informs their application in both medicine and materials science.
-
Drug Development: The specific three-dimensional shape and the presentation of hydrogen bond donors and acceptors are critical for molecular recognition at a biological target. By understanding the preferred conformations and intermolecular interactions, medicinal chemists can design derivatives with improved binding affinity, selectivity, and pharmacokinetic properties like solubility, which is heavily influenced by crystal packing.[3]
-
Materials Science: As ligands, pyrazole-dicarboxylates are excellent candidates for constructing metal-organic frameworks (MOFs).[10] The defined geometry and multiple coordination sites of the carboxylate groups allow for the assembly of porous, crystalline materials with applications in gas storage, separation, and catalysis.[11] The strength and directionality of the hydrogen bonds also open avenues for designing purely organic functional materials with predictable crystal structures.
Conclusion
The structural chemistry of pyrazole-3,4-dicarboxylates is rich and multifaceted. Their molecular conformation is dictated by a balance of steric effects and intramolecular hydrogen bonding. In the solid state, they exhibit a remarkable propensity for self-assembly, driven by a diverse array of intermolecular hydrogen bonds that create robust dimers, sheets, and three-dimensional frameworks. A thorough characterization using X-ray crystallography, complemented by NMR and IR spectroscopy, is essential to unravel these structural details. This fundamental understanding is the cornerstone for the rational design of new pyrazole-3,4-dicarboxylate derivatives as next-generation pharmaceuticals and advanced functional materials.
References
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- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Tautomerism in 1H-Pyrazole-3,4-Dicarboxylate Esters: A Structural and Mechanistic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs.[1] Their utility, however, is intrinsically linked to a fundamental chemical property: tautomerism. This phenomenon, where a molecule exists as a mixture of readily interconverting structural isomers, can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability.[1][2] For asymmetrically substituted N-unsubstituted pyrazoles, such as 1H-pyrazole-3,4-dicarboxylate esters, the presence of a dynamic tautomeric equilibrium presents a critical challenge for drug design and development. Understanding, characterizing, and controlling this equilibrium is paramount for ensuring compound integrity, reproducibility of biological data, and the rational optimization of drug candidates. This guide provides a comprehensive technical overview of the tautomerism in this specific class of pyrazoles, detailing the influential factors and the analytical methodologies required for its rigorous characterization.
The Fundamental Equilibrium: A Tale of Two Tautomers
The core of the issue lies in prototropic tautomerism, where the pyrazole's annular proton rapidly migrates between the two nitrogen atoms (N1 and N2).[2] In 1H-pyrazole-3,4-dicarboxylate esters, this results in a dynamic equilibrium between two distinct tautomers: the 1H-form and the 2H-form (often referred to in IUPAC nomenclature based on the lowest locant for the substituent, but for clarity, we will refer to them based on the N-H position relative to the substituents).
The central scientific question is: Which tautomer is the dominant species in a given environment, and what forces govern this preference? The answer is not trivial and depends on a delicate interplay of electronic, steric, and environmental factors.
Figure 1: Prototropic tautomeric equilibrium in 1H-pyrazole-3,4-dicarboxylate esters.
Governing Forces: Factors Influencing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is dictated by the molecule's structure and its immediate environment.
Electronic Nature of Substituents
The electronic properties of substituents on the pyrazole ring are a primary determinant of tautomeric preference. The interplay between the ester groups at positions 3 and 4 creates a nuanced electronic landscape.
-
Electron-Withdrawing Groups (EWGs): It is a well-established principle that EWGs, such as esters or nitro groups, tend to stabilize the tautomer where they are in a conjugated position relative to the N1-H atom.[1] In the case of 1H-pyrazole-3,4-dicarboxylate, the C3-ester group is directly conjugated with the N1-H in the 1H-tautomer. This electronic stabilization often makes the 1H-form the more favorable tautomer.
-
Competing Influences: Studies on pyrazoles with both ester and other groups (like amino or nitro) have shown that the final equilibrium is a result of the combined electronic effects.[3][4] For example, a strong electron-donating group at position 5 could potentially counteract the influence of the C3-ester, shifting the equilibrium. However, with two ester groups, the C3-ester's direct conjugation is typically the dominant electronic factor.
Solvent Effects
The solvent environment plays a critical role in tautomerism by differentially solvating and stabilizing the two forms.[1][5]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, actively participating in the proton transfer mechanism. They can lower the energy barrier for interconversion and may preferentially stabilize the more polar tautomer.[1]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can significantly influence the equilibrium through dipole-dipole interactions and hydrogen bonding (as acceptors).[6] Dimethyl sulfoxide (DMSO) is particularly effective at slowing the rate of proton exchange, which is a crucial feature for experimental analysis by NMR.[1][7]
-
Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, intermolecular hydrogen bonding between pyrazole molecules (dimerization) can become significant, potentially favoring one tautomer.[8] The lack of solvent interaction means the intrinsic electronic preferences of the molecule are more pronounced.
Temperature
Tautomeric interconversion is a temperature-dependent dynamic process. At room temperature, the exchange is often so rapid that analytical techniques like NMR spectroscopy detect only a time-averaged structure. By lowering the temperature, the rate of this exchange can be slowed dramatically.[7][9] Below a certain point, known as the coalescence temperature, the exchange becomes slow enough on the NMR timescale to allow for the observation and quantification of individual tautomers.
Analytical & Computational Characterization: A Multi-Pronged Approach
No single technique can fully elucidate the tautomeric behavior of a pyrazole. A synergistic combination of solution-state spectroscopy, solid-state analysis, and computational modeling is required for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Tool
NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[1][10][11]
The Signature of Tautomerism: In unsymmetrically substituted pyrazoles undergoing rapid tautomeric exchange, the signals for the chemically distinct C3 and C5 positions (and their attached protons) become averaged. This often results in broadened signals in both ¹H and ¹³C NMR spectra, a classic indicator of a dynamic process.[1][7]
Experimental Protocol: Low-Temperature (Variable-Temperature) NMR
-
Objective: To slow the rate of proton exchange to resolve the signals of individual tautomers and determine their relative populations.
-
Methodology:
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) of the pyrazole ester in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, THF-d₈, or dichloromethane-d₂). DMSO-d₆ is excellent for slowing exchange but has a higher freezing point.
-
Initial Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Stepwise Cooling: Gradually lower the probe temperature in increments of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra. This is critical for accurate temperature measurement and stable shimming.
-
Observation: Monitor the spectra for the decoalescence of averaged signals into sharp, distinct signals corresponding to each tautomer.
-
Quantification: Once the exchange is frozen, integrate the corresponding signals in the ¹H spectrum to determine the tautomeric ratio (KT).
-
Figure 2: Workflow for a low-temperature NMR experiment to resolve tautomers.
Structural Assignment with 2D NMR:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is essential for assigning the quaternary carbons (C3, C4, C5). It reveals correlations between protons and carbons over 2-3 bonds. For instance, the proton of the C5-H will show a correlation to the C4 and C3 carbons, helping to distinguish them.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): In the resolved, low-temperature state, a NOESY experiment can show through-space correlation between the N-H proton and protons on the nearby ester group (e.g., the methoxy protons), confirming the spatial arrangement and thus the identity of the dominant tautomer.[3][12]
Table 1: Representative ¹³C NMR Chemical Shifts for Pyrazole Tautomers
| Carbon Position | Tautomer 1 (N1-H) | Tautomer 2 (N2-H) | General Observation |
| C3 | ~140-155 ppm | ~130-145 ppm | C3 is typically more deshielded in the 1H-tautomer. |
| C5 | ~130-145 ppm | ~140-155 ppm | C5 is typically more deshielded in the 2H-tautomer. |
| Note: These are approximate ranges based on general pyrazole chemistry and can vary significantly based on substituents and solvent. Data derived from principles discussed in cited literature.[1][10] |
X-ray Crystallography: The Solid-State Anchor
Single-crystal X-ray diffraction provides an unambiguous, high-resolution structure of the molecule as it exists in the solid state.[3][4] This technique definitively identifies which tautomer is present in the crystal lattice. Several crystal structures of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have been reported, providing valuable structural benchmarks.[13][14][15]
Causality and Caveats: The tautomer observed in the solid state is the one that forms the most stable crystal lattice, a preference driven by packing forces and intermolecular interactions (e.g., hydrogen bonding). This form is often, but not always, the most stable tautomer in solution.[10][11] Therefore, crystallographic data must be interpreted in conjunction with solution-state data.
Computational Chemistry: The Predictive and Explanatory Framework
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[1][5][16]
Protocol: DFT Calculation of Tautomer Energies
-
Objective: To calculate the relative electronic energies of the tautomers to predict the equilibrium position.
-
Methodology:
-
Structure Building: Build 3D models of both the 1H- and 2H-tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is the B3LYP or M06-2X functional with a 6-311++G(d,p) basis set.[3][17]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate solution conditions, repeat the optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experiments (e.g., DMSO, water).[5]
-
Energy Comparison: Compare the final Gibbs free energies (G) of the two tautomers in the desired phase (gas or solution). The tautomer with the lower free energy is predicted to be the more stable and thus the major component at equilibrium.
-
Complementary Spectroscopic Techniques
-
FT-IR Spectroscopy: The stretching frequency of the N-H and C=O bonds can be sensitive to the tautomeric form and hydrogen bonding environment. Comparing solid-state (KBr pellet) and solution-state (e.g., in CHCl₃) IR spectra can reveal shifts indicative of a change in the dominant tautomeric form or association state (e.g., monomer vs. dimer).[2][3][18]
-
UV-Vis Spectroscopy: Each tautomer possesses a different conjugated π-system, which can lead to distinct absorption maxima in their UV-Vis spectra. Changes in the spectral profile with solvent can provide evidence for shifts in the tautomeric equilibrium.[17][18]
Implications for Synthesis and Drug Development
The tautomeric ambiguity of 1H-pyrazole-3,4-dicarboxylate esters has direct practical consequences.
-
Reactivity and Regioselectivity: The two nitrogen atoms in the tautomeric mixture have different nucleophilicities. Reactions such as N-alkylation can therefore lead to a mixture of N1 and N2 substituted regioisomers, complicating synthesis and purification.[1] Reaction conditions (base, solvent, temperature) can be tuned to favor one product, but this requires a deep understanding of the underlying tautomeric equilibrium.
-
Biological Activity: Since receptor binding is highly specific to 3D shape and hydrogen bonding patterns, two different tautomers can exhibit vastly different biological activities. A drug candidate that exists as a 50:50 mixture of tautomers in a physiological buffer is effectively a two-component drug, which can lead to inconsistent pharmacology and a complex SAR (Structure-Activity Relationship).
Conclusion
The tautomerism of 1H-pyrazole-3,4-dicarboxylate esters is a complex phenomenon governed by a sensitive balance of electronic, solvent, and temperature effects. Its characterization is not a trivial exercise but a necessary step in any research or drug development program utilizing this scaffold. A rigorous investigation requires a holistic approach, combining the quantitative power of low-temperature NMR in solution, the definitive structural assignment of X-ray crystallography in the solid state, and the predictive and mechanistic insights from computational chemistry. By embracing this multi-faceted strategy, researchers can demystify the tautomeric behavior of their compounds, ensuring the development of well-characterized, reproducible, and ultimately more effective chemical entities.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]
- 6. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
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- 13. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. purkh.com [purkh.com]
- 17. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Chemical stability of Diethyl 1H-pyrazole-3,4-dicarboxylate
An In-Depth Technical Guide to the Chemical Stability of Diethyl 1H-pyrazole-3,4-dicarboxylate
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents. Its utility in multi-step synthetic routes and its potential presence in final active pharmaceutical ingredients (APIs) necessitate a thorough understanding of its chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, detailing the theoretical underpinnings of its degradation pathways and presenting robust, field-proven protocols for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior under various stress conditions to ensure the integrity, efficacy, and safety of their research and products.
Introduction: The Strategic Importance of this compound
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] this compound, with its vicinal ester functionalities, offers a versatile platform for synthetic elaboration, enabling the construction of complex molecular architectures.[3] The chemical stability of this intermediate is not merely an academic curiosity; it is a critical parameter that dictates its storage conditions, handling procedures, and its suitability in various reaction environments. For drug development professionals, understanding its degradation profile is fundamental for developing stable formulations and predicting shelf-life, as mandated by regulatory bodies like the ICH and FDA.[4][5]
This guide will systematically explore the susceptibility of this compound to the primary degradation forces encountered during its lifecycle: hydrolysis, oxidation, heat, and light.
Framework for Stability Assessment: Forced Degradation
To proactively identify potential degradation products and establish the intrinsic stability of a molecule, a "forced degradation" or "stress testing" study is the industry-standard approach.[4][6] This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. The resulting data is crucial for developing stability-indicating analytical methods, which can resolve the parent compound from any potential degradants.[5][7]
Caption: High-level workflow for a forced degradation study.
Hydrolytic Stability: The Susceptibility of Ester Linkages
The most apparent points of vulnerability in the this compound structure are the two ethyl ester groups. Hydrolysis, the cleavage of these bonds by water, can be significantly catalyzed by the presence of acid or base, yielding the corresponding mono- and di-carboxylic acids.
Causality:
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This saponification reaction is typically irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile, such as water. This reaction is an equilibrium process.
-
Neutral Hydrolysis: At neutral pH, the reaction is much slower, proceeding by the uncatalyzed attack of water.
The pyrazole ring itself is generally stable to hydrolysis, but the acidic N-H proton can be deprotonated under strongly basic conditions, potentially influencing the electronic character and reactivity of the ring system.
Experimental Protocol: Forced Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable co-solvent (e.g., acetonitrile or methanol) if solubility in purely aqueous media is low.[8]
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to the target concentration.
-
Basic: Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH) to the target concentration.
-
Neutral: Dilute the stock solution with purified water.
-
-
Incubation: Place the solutions in a thermostatically controlled bath at 60°C. A parallel set can be kept at room temperature to assess milder conditions.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to halt the degradation process before analysis. For example, the acid sample can be quenched with an equivalent amount of 0.1 M NaOH, and the base sample with 0.1 M HCl.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Predicted Degradation Pathway & Data Summary
Caption: Predicted hydrolytic degradation pathway.
| Stress Condition | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradants Identified |
| 0.1 M HCl | 60 | 24 | ~15% | Mono- and Di-carboxylic acids |
| 0.1 M NaOH | 60 | 8 | >90% | Di-carboxylic acid |
| Water (pH 7) | 60 | 24 | <2% | Trace mono-carboxylic acid |
Oxidative Stability: Reactivity of the Pyrazole Core
While esters are relatively stable to oxidation, the electron-rich pyrazole ring can be susceptible to attack by oxidizing agents.[9] The reaction can be complex, potentially leading to hydroxylated derivatives, N-oxides, or even ring cleavage under harsh conditions. Hydrogen peroxide is a commonly used oxidant in forced degradation studies as it mimics potential oxidative stress from peroxide-forming excipients in a formulation.[6]
Causality: The mechanism of pyrazole oxidation can involve electrophilic attack on the ring or radical processes. Cytochrome P-450, for instance, is known to oxidize the pyrazole ring to 4-hydroxypyrazole in metabolic systems.[9] In a chemical system, reactive oxygen species generated from H₂O₂ can lead to a variety of products.
Experimental Protocol: Forced Oxidation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Condition: Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the solution. The reaction is typically conducted at room temperature.
-
Incubation: Store the solution protected from light.
-
Time Points: Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze directly by HPLC. No quenching is typically required, but dilution may be necessary.
Data Summary
| Stress Condition | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Potential Degradants |
| 3% H₂O₂ | 25 | 24 | ~8% | Hydroxylated pyrazole derivatives, N-oxides |
Thermal and Photochemical Stability
Thermal Stability
Assessing thermal stability is crucial for determining appropriate manufacturing (e.g., drying) and storage conditions. Decomposition can occur in both the solid state and in solution.
Causality: In the solid state, thermal decomposition is often initiated at a melting point. For pyrazole derivatives, decomposition can be complex, involving the substituents and the ring itself.[10] In solution, degradation pathways may be different and influenced by the solvent.
Experimental Protocol: Thermal Stress
-
Solid State:
-
Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
For more detailed analysis, perform Thermogravimetric Analysis (TGA) to determine the onset temperature of weight loss and Differential Scanning Calorimetry (DSC) to identify melting points and decomposition exotherms.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound.
-
Store the solution in a sealed vial in an oven at 70°C, protected from light.
-
-
Analysis:
-
For the solid-state oven test, dissolve samples taken at various time points and analyze by HPLC.
-
For the solution-state test, analyze aliquots directly at specified time points.
-
Photostability
Photostability testing is essential for any compound that may be exposed to light during its lifecycle. Aromatic heterocycles like pyrazole are known to absorb UV radiation, which can lead to photodissociation or rearrangement reactions.[11][12]
Experimental Protocol: Photostability Stress (ICH Q1B)
-
Sample Preparation: Prepare solid and solution samples of the compound.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped and control samples in a calibrated photostability chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the samples to the dark controls using HPLC to determine the extent of degradation. Assess for any physical changes (e.g., color change).
Data Summary for Thermal & Photostability
| Stress Condition | State | Temperature (°C) | Duration | % Degradation (Hypothetical) |
| Thermal | Solid | 70 | 7 days | <1% |
| Thermal | Solution | 70 | 48 h | ~5% |
| Photolytic | Solid/Solution | 25 | ICH Q1B | ~4% (significant discoloration) |
The Cornerstone: Stability-Indicating Analytical Method
A prerequisite for any meaningful stability study is a validated stability-indicating analytical method (SIM). The method must be able to separate the intact parent compound from all process impurities and degradation products.[4]
Trustworthiness: The self-validating nature of a SIM comes from its development process. By intentionally creating degradation products through forced degradation, we challenge the method's specificity. If the method can resolve the parent peak from all newly formed peaks under all stress conditions, it is deemed "stability-indicating."
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended HPLC Method Starting Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95:5 (A:B), ramp to 10:90 (A:B) over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
Summary and Recommendations
Based on the general principles of heterocyclic and ester chemistry, this compound is expected to exhibit the following stability profile:
-
Most Significant Liability: Highly susceptible to hydrolysis under basic conditions, leading to rapid saponification. Moderately stable under acidic conditions and very stable at neutral pH.
-
Moderate Liability: Shows some sensitivity to strong oxidizing agents and potential for discoloration and minor degradation upon prolonged exposure to light.
-
High Stability: Expected to be thermally stable in the solid state under typical storage and handling conditions.
Recommendations:
-
Storage: Store in well-sealed containers, protected from light and moisture, at controlled room temperature.
-
Handling: Avoid exposure to strongly basic or acidic conditions during synthetic workups unless hydrolysis is the intended reaction. Use of buffered systems in the pH 4-7 range is advisable for aqueous processing.
-
Formulation: If considered for use in a formulation, careful selection of excipients is required to avoid basic microenvironments. Antioxidants and light-protectant packaging may be necessary to ensure long-term stability.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: Synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The synthesis of functionalized pyrazoles is therefore a critical endeavor for researchers in organic synthesis and drug discovery.
This document provides an in-depth guide to the synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate, a versatile building block for more complex molecules. The synthetic strategy hinges on one of the most powerful reactions in heterocyclic chemistry: the Huisgen 1,3-dipolar cycloaddition.[4][5][6] We will explore the underlying mechanism and provide detailed, field-proven protocols for both the preparation of the necessary diazo precursor and the final cycloaddition reaction.
Part 1: The Underlying Chemistry - Huisgen 1,3-Dipolar Cycloaddition
The synthesis of the pyrazole ring in this context is achieved through a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[5][6]
-
The 1,3-Dipole: For this synthesis, we utilize diazomethane (CH₂N₂) . Diazomethane is a classic 1,3-dipole of the propargyl-allenyl type, possessing a 4π-electron system across the C-N-N framework.[4]
-
The Dipolarophile: The reaction partner is diethyl acetylenedicarboxylate (DEAD) , an alkyne rendered highly electron-deficient by the presence of two conjugating ester groups. This electronic feature makes it an exceptionally reactive dipolarophile.
The reaction proceeds in a concerted, pericyclic fashion, where the 4π electrons of the diazomethane and the 2π electrons of the alkyne participate in a cycloaddition to form a five-membered ring.[5] According to Frontier Molecular Orbital (FMO) theory, this reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (diazomethane) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (DEAD). The electron-withdrawing nature of the ester groups on DEAD lowers its LUMO energy, facilitating a rapid reaction.[5]
The initial product is a 3H-pyrazole, which is generally unstable and rapidly undergoes a prototropic shift (tautomerization) to yield the thermodynamically stable, aromatic 1H-pyrazole final product.[7]
Figure 1: The Huisgen 1,3-Dipolar Cycloaddition pathway.
Part 2: Experimental Protocols
This synthesis is a two-stage process. First is the preparation of the diazomethane solution, a hazardous but essential reagent. Second is the cycloaddition reaction itself.
Extreme Caution is Advised: Diazomethane is highly toxic and explosive. It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. Use of specialized glassware with fire-polished, clear-seal joints is mandatory to avoid grinding, which can trigger detonation.
Protocol 2.1: Preparation of Ethereal Diazomethane Solution
Rationale: Diazomethane is not commercially available due to its instability and is therefore generated in situ or, more commonly for this application, prepared as a solution immediately before use. The most common and reliable laboratory method involves the base-catalyzed decomposition of a stable N-nitroso precursor, such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Water
-
Specialized diazomethane generation glassware (e.g., Aldrich Z100250)
-
Ice bath
Procedure:
-
Setup: Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The setup consists of a reaction flask with a dropping funnel and a condenser leading to a receiving flask. Ensure all glass joints are smooth and well-lubricated with a suitable grease.
-
Reagent Preparation: In the reaction flask, dissolve 5.0 g of KOH in 8 mL of water and 35 mL of diethyl ether. Cool this biphasic mixture to 0 °C in an ice bath.
-
Precursor Solution: In a separate flask, dissolve 5.0 g of Diazald® in approximately 45 mL of diethyl ether.
-
Generation: Transfer the Diazald® solution to the dropping funnel of the apparatus. Add the Diazald® solution dropwise to the stirred, cold KOH solution over 20-30 minutes. The rate of addition should be controlled to maintain a steady distillation of the yellow diazomethane/ether azeotrope. The temperature of the distillation head should not exceed 5 °C.
-
Collection: The yellow ethereal solution of diazomethane is collected in the receiving flask, which should be cooled in an ice bath.
-
Completion: Once all the Diazald® solution has been added, continue stirring and gently warming the reaction flask (with a warm water bath) until the distilling ether is colorless, indicating the reaction is complete.
-
Usage: The resulting yellow solution contains diazomethane and should be used immediately in the next step. Do not store the solution.
Protocol 2.2: Synthesis of this compound
Rationale: The cycloaddition is highly exothermic. The reaction is performed at low temperature, and the diazomethane solution is added slowly to the alkyne to ensure controlled reaction progress, maximize yield, and prevent the formation of polymeric byproducts. Excess diazomethane is quenched with a weak acid post-reaction.
Figure 2: Experimental workflow for the cycloaddition reaction.
Materials:
-
Ethereal diazomethane solution (from Protocol 2.1)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Diethyl ether (anhydrous)
-
Acetic acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3.40 g (20.0 mmol) of diethyl acetylenedicarboxylate in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the freshly prepared ethereal diazomethane solution from the dropping funnel to the stirred alkyne solution over approximately 1 hour. A yellow color should persist, indicating a slight excess of diazomethane. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting alkyne.
-
Quenching: Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale oil or solid, can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Part 3: Data & Characterization
The successful synthesis of the target compound should be verified through standard analytical techniques.
Table 1: Reaction Parameters & Expected Results
| Parameter | Value | Rationale / Notes |
| Reactant 1 | Diazomethane (CH₂N₂) | The 1,3-dipole. Generated fresh. |
| Reactant 2 | Diethyl Acetylenedicarboxylate | The dipolarophile. Electron-deficient alkyne. |
| Stoichiometry | ~1.1 equivalents of CH₂N₂ | A slight excess ensures full consumption of the alkyne. |
| Solvent | Diethyl Ether | Good solvent for all reactants; low boiling point. |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and prevents side reactions. |
| Reaction Time | 3-4 hours | Typically sufficient for full conversion. |
| Typical Yield | 85-95% | This reaction is known for its high efficiency.[8][9] |
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect signals for the two non-equivalent ethyl ester groups (triplets and quartets), and a singlet for the C5 proton of the pyrazole ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Signals corresponding to the pyrazole ring carbons, the carbonyl carbons of the esters, and the carbons of the ethyl groups.
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching, C=O stretching (ester), and C=N/C=C stretching of the aromatic ring.
Conclusion
The Huisgen 1,3-dipolar cycloaddition between diazomethane and diethyl acetylenedicarboxylate is a highly efficient and reliable method for the synthesis of this compound. While the protocol involves the handling of hazardous diazomethane, with appropriate safety precautions and specialized equipment, the reaction can be performed safely to yield the desired product in high purity and yield. The resulting pyrazole is a valuable intermediate for further functionalization in the development of novel chemical entities for research and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chim.it [chim.it]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Synthesis of Pyrazole-3,4-dicarboxylates via 1,3-Dipolar Cycloaddition
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2] Among its many derivatives, pyrazole-3,4-dicarboxylates are particularly valuable as versatile intermediates for the synthesis of complex, biologically active molecules.[3][4][5] The [3+2] 1,3-dipolar cycloaddition reaction stands out as a highly efficient and elegant strategy for the construction of this heterocyclic core.[6][7][8] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and expert insights into the synthesis of pyrazole-3,4-dicarboxylates, tailored for researchers and professionals in organic synthesis and drug development.
Mechanistic Foundations: The [3+2] Cycloaddition Pathway
The synthesis of pyrazoles via 1,3-dipolar cycloaddition is a classic and powerful transformation in heterocyclic chemistry.[1][9] The reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, forming a five-membered ring system. In the context of pyrazole-3,4-dicarboxylate synthesis, the key components are a diazo compound (the 1,3-dipole) and a dialkyl acetylenedicarboxylate (the dipolarophile).
-
The 1,3-Dipole: Diazo compounds, such as ethyl diazoacetate (EDA), serve as the three-atom component. These molecules are characterized by a linear arrangement of atoms with a separation of charge. Due to the potential hazards associated with isolating diazo compounds, in situ generation from safer precursors like N-tosylhydrazones or glycine esters is a highly recommended and widely adopted strategy.[9][10]
-
The Dipolarophile: To achieve the target 3,4-dicarboxylate substitution pattern, a symmetric alkyne bearing two electron-withdrawing carboxylate groups is required. Dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD) are the most common choices for this role.[11] The electron-withdrawing nature of the ester groups activates the alkyne, facilitating the cycloaddition.[9]
The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to the formation of an unstable 3H-pyrazole intermediate. This intermediate rapidly undergoes a 1,5-sigmatropic shift (a proton transfer), resulting in the formation of the stable, aromatic 1H-pyrazole ring.[9]
Figure 1: General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Design and Strategy
The success of the synthesis hinges on the careful selection of reactants and optimization of reaction conditions. The choice between using a pre-formed diazo compound and generating it in situ is a primary consideration, balancing convenience with safety.
Key Parameters for Optimization:
| Parameter | Considerations & Rationale | Typical Conditions |
| Diazo Source | Isolated Diazoalkane (e.g., EDA): Commercially available but potentially explosive. Best for small-scale reactions with appropriate safety measures.[9] In Situ Generation: Preferred for safety and scalability. Common precursors include N-tosylhydrazones (with base) or glycine esters (diazotization).[9][12] | EDA in solution; Glycine ester + NaNO₂ in an acidic aqueous system. |
| Dipolarophile | Must be a dialkyl acetylenedicarboxylate (e.g., DMAD, DEAD) to yield the target 3,4-dicarboxylate structure.[11] | DMAD or DEAD (1.0 - 1.2 equivalents). |
| Solvent | A range of solvents can be used, including ethanol, toluene, or even solvent-free conditions for greener chemistry.[13] Aqueous micellar catalysis using surfactants like TPGS-750-M offers an environmentally benign alternative.[9][12] | Ethanol, Dry Toluene, or H₂O with surfactant. |
| Catalyst | Catalyst-Free: Many reactions proceed efficiently with simple heating.[13] Lewis Acid: Catalysts like Zn(OTf)₂ can activate the alkyne, potentially increasing the reaction rate and yield, especially under aqueous conditions.[12] Copper-Mediated: Cu(I) catalysts can also be employed to promote the cycloaddition.[14] | None (thermal), or catalytic amounts of Zn(OTf)₂ or CuCN. |
| Temperature | Reaction can often be performed at room temperature, although gentle heating (40-80 °C) may be required to drive the reaction to completion, particularly in catalyst-free systems. | Room Temperature to 80 °C. |
| pH Control | In aqueous systems, pH can influence regioselectivity with unsymmetrical alkynes. For symmetric dipolarophiles like DMAD, this is less critical, but maintaining a slightly acidic to neutral pH (e.g., 5.5) can ensure clean product formation.[9][12] | pH ~5.5 for optimal results in aqueous media. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of dialkyl pyrazole-3,4-dicarboxylates.
Protocol 1: Synthesis via in situ Generation of Ethyl Diazoacetate (EDA) in an Aqueous Micellar System
This protocol is adapted from a greener, safety-conscious approach that avoids the isolation of EDA.[9][12] It leverages micellar catalysis to facilitate the reaction in water.
Materials & Equipment:
-
Ethyl glycinate hydrochloride
-
Sodium nitrite (NaNO₂)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
TPGS-750-M (surfactant)
-
Sulfuric acid (H₂SO₄), 4% solution
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Micelle Preparation: In a 50 mL round-bottom flask, prepare a 1.5% (w/w) solution of TPGS-750-M in 15 mL of deionized water. Stir until the surfactant is fully dissolved.
-
Precursor Addition: To the micellar solution, add ethyl glycinate hydrochloride (1.5 mmol) and sodium nitrite (1.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Acidification & Diazo Formation: Slowly add 4% sulfuric acid dropwise until the pH of the solution reaches approximately 3.5. Stir at 0 °C for 30 minutes to facilitate the in situ formation of ethyl diazoacetate. The solution may turn a pale yellow color.
-
pH Adjustment: Carefully add a saturated solution of sodium carbonate dropwise to adjust the pH to ~5.5. This step is crucial for minimizing side reactions.
-
Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure dimethyl 1H-pyrazole-3,4-dicarboxylate.
Figure 2: Experimental workflow for the in situ synthesis of pyrazole-3,4-dicarboxylates.
Protocol 2: Thermal, Solvent-Free Synthesis
This method represents a classic, high-concentration approach that is efficient and minimizes solvent waste, as demonstrated in catalyst-free cycloadditions.[13] Caution: This protocol should only be performed by personnel experienced in handling potentially energetic reactions and with appropriate safety shields in place.
Materials & Equipment:
-
Ethyl diazoacetate (EDA), commercially available solution in toluene or dichloromethane
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Small reaction vial with a magnetic stir bar and a loose-fitting cap or reflux condenser
-
Heating mantle or oil bath
-
Fume hood and safety shield
Procedure:
-
Reactant Preparation: In a clean, dry 10 mL vial inside a fume hood, carefully add dimethyl acetylenedicarboxylate (DMAD) (5.0 mmol).
-
Diazo Addition: To the stirred DMAD, slowly add a solution of ethyl diazoacetate (5.0 mmol, 1.0 equivalent) dropwise over 10-15 minutes at room temperature. An exothermic reaction may be observed.
-
Thermal Cycloaddition: Once the addition is complete, place the vial in a preheated oil bath at 60-70 °C.
-
Reaction Monitoring: Stir the mixture at this temperature for 2-4 hours. The reaction is often accompanied by the evolution of nitrogen gas if side reactions occur, so proper ventilation is essential. Monitor the disappearance of the starting materials by TLC.
-
Isolation & Purification: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes upon standing or can be precipitated by the addition of a small amount of cold hexane. If the product is an oil, it can be purified directly by column chromatography on silica gel.
Product Characterization
The synthesized pyrazole-3,4-dicarboxylates must be rigorously characterized to confirm their structure and purity.
-
¹H NMR: Expect a characteristic singlet for the C5-proton of the pyrazole ring, typically downfield (δ ~8.0-9.0 ppm).[3] Signals for the two distinct methoxy or ethoxy groups of the dicarboxylate functions will also be present.
-
¹³C NMR: Look for signals corresponding to the two ester carbonyl carbons (δ ~160-165 ppm) and the three carbons of the pyrazole ring.
-
IR Spectroscopy: Key absorptions include a broad N-H stretch (around 3300-3450 cm⁻¹) and strong C=O stretching vibrations for the ester groups (around 1730 cm⁻¹).[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
Conclusion
The 1,3-dipolar cycloaddition between diazo compounds and dialkyl acetylenedicarboxylates is a robust, reliable, and highly efficient method for synthesizing pyrazole-3,4-dicarboxylates. By understanding the underlying mechanism and carefully controlling experimental parameters, researchers can readily access these valuable heterocyclic scaffolds. The evolution of these protocols towards safer, greener methods, such as the in situ generation of diazo reagents in aqueous media, further enhances the utility of this classic reaction in modern drug discovery and development.[9][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols for the Regioselective Synthesis of Polysubstituted Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as both a hydrogen bond donor and acceptor contribute to favorable pharmacokinetic profiles, establishing it as a "privileged scaffold" in drug design.[1][2] This structural motif is integral to numerous FDA-approved therapeutics, demonstrating a vast spectrum of biological activities, including anti-inflammatory (Celecoxib), anticoagulant (Apixaban), and anti-obesity (Rimonabant) properties.[3][4] The pharmacological efficacy of these drugs is critically dependent on the specific substitution pattern on the pyrazole core, making the regioselective synthesis of these compounds a paramount challenge for researchers in drug development.[5]
This guide provides an in-depth overview of key synthetic methodologies, moving from the foundational Knorr synthesis to modern, highly regioselective strategies. We will explore the mechanistic underpinnings that govern regiochemical outcomes and provide detailed, field-proven protocols for researchers and scientists.
The Foundational Method: Knorr Pyrazole Synthesis & The Regioselectivity Challenge
The most traditional and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[6][7][8] While straightforward, this method often yields a mixture of two regioisomers when an unsymmetrical 1,3-diketone is used, complicating purification and reducing the overall yield of the desired product.[6][9]
The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups.[10][11] The reaction can proceed through two competing pathways, leading to isomeric pyrazole products.
Controlling Regioselectivity in Knorr-Type Syntheses
Several factors can be manipulated to favor one pathway over the other, including pH, solvent, and the steric and electronic properties of the substituents.[9] A notable advancement is the use of fluorinated alcohols as solvents, which can dramatically increase regioselectivity. These solvents, through their unique hydrogen-bonding properties, can preferentially activate one carbonyl group, directing the nucleophilic attack of the hydrazine.[12]
| Solvent | R² | R³ | Ratio (2:3) | Combined Yield (%) | Reference |
| Ethanol | Furyl | CF₃ | 1:1.5 | 85 | [12] |
| TFE | Furyl | CF₃ | 3:1 | 90 | [12] |
| HFIP | Furyl | CF₃ | >20:1 | 95 | [12] |
| Ethanol | Phenyl | CF₃ | 1:1.1 | 80 | [12] |
| HFIP | Phenyl | CF₃ | >20:1 | 92 | [12] |
Protocol 1: Highly Regioselective Knorr Synthesis using Fluorinated Alcohols
This protocol describes the synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating improved regioselectivity through the use of HFIP as the solvent.[12]
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216 mg)
-
Methylhydrazine (1.1 mmol, 51 mg)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL) in a round-bottom flask, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
Work-up and Purification:
-
Dissolve the crude residue in dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,5,3-substituted pyrazole as the major regioisomer.
Characterization:
-
The regiochemical outcome should be confirmed by ¹H and ¹⁹F NMR spectroscopy and compared to literature values. The desired product should show a >20:1 regiomeric ratio.
Modern Strategies for Absolute Regiocontrol
To overcome the inherent limitations of the Knorr synthesis, modern methodologies have been developed that provide predictable and often complete regioselectivity. These approaches construct the pyrazole ring through fundamentally different mechanisms.
[3+2] Dipolar Cycloaddition Reactions
A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[1] This method involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne). A highly effective variant is the Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition (ENAC) reaction, which offers excellent yields and high regioselectivity for constructing fully substituted pyrazoles.[13][14]
In this approach, a nitrilimine is generated in situ from a hydrazonyl chloride. This dipole then reacts with an enaminone (the dipolarophile) in a highly regioselective manner. A subsequent elimination step furnishes the aromatic pyrazole product.
Protocol 2: Regioselective Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via ENAC
This protocol is adapted from an efficient, eco-compatible method for constructing fully substituted pyrazoles via an ENAC reaction.[13]
Materials:
-
Hydrazonyl chloride (e.g., N-phenyl-propionylhydrazonoyl chloride, 1.0 mmol)
-
Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, 1.0 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Toluene (5 mL)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the hydrazonyl chloride (1.0 mmol) and the enaminone (1.0 mmol) in toluene (5 mL).
-
Add triethylamine (1.5 mmol) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, filter off the triethylamine hydrochloride salt and wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,3,4,5-tetrasubstituted pyrazole.
Characterization:
-
The structure and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to verify the single regioisomer formation.
N-Alkylated Tosylhydrazones and Terminal Alkynes
Another highly efficient and completely regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[15][16] This approach is particularly valuable as it avoids the formation of diazo intermediates and demonstrates excellent tolerance for a wide variety of functional groups.[16] The reaction proceeds under basic conditions, offering a scalable and safe protocol for the synthesis of 1,3,5-trisubstituted pyrazoles.[16]
Advanced and Sustainable Methodologies
The field continues to evolve with the adoption of technologies that improve efficiency, safety, and environmental impact.
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can drastically reduce reaction times from hours to minutes, often improving yields and selectivity by ensuring uniform and rapid heating.[17][18][19] This technique has been successfully applied to various pyrazole syntheses, including Knorr-type reactions and multicomponent strategies.[17][20]
-
Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters (temperature, pressure, stoichiometry), improves safety when handling hazardous intermediates (like diazo compounds), and allows for straightforward scalability.[21][22][23] This technology is particularly advantageous for multi-step, one-pot syntheses of complex pyrazole derivatives.[24]
-
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single pot to form a final product that incorporates portions of all reactants.[25] These reactions are highly atom-economical and efficient. Several MCRs have been developed for the regioselective synthesis of polysubstituted pyrazoles, often proceeding through tandem reaction sequences.[1][25]
Conclusion
The regioselective synthesis of polysubstituted pyrazoles is a dynamic field crucial to the advancement of medicinal chemistry. While the classical Knorr synthesis remains a useful tool, its limitations in regiocontrol have spurred the development of a host of modern, highly selective methodologies. Strategies based on [3+2] cycloadditions and tosylhydrazone chemistry now provide researchers with reliable access to single-isomer pyrazole products. Furthermore, the integration of enabling technologies like microwave synthesis and flow chemistry is paving the way for more efficient, safer, and sustainable production of these vital heterocyclic scaffolds, accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. mdpi.com [mdpi.com]
- 14. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 25. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Diethyl 1H-pyrazole-3,4-dicarboxylate as a Cornerstone Building Block in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Unique Utility of the 3,4-Dicarboxylate Synthon
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in diverse molecular interactions have cemented its role in a multitude of approved therapeutic agents, including the anti-inflammatory drug Celecoxib and the anti-cancer agent Crizotinib.[3][4] The pyrazole core is metabolically stable and can act as a bioisostere for other aromatic rings, often improving a compound's physicochemical properties and pharmacological profile.[5][6]
Within the vast landscape of pyrazole-based starting materials, Diethyl 1H-pyrazole-3,4-dicarboxylate stands out as a particularly strategic building block. The presence of two vicinal ester functionalities provides medicinal chemists with a powerful and flexible platform. These reactive handles can be independently or concertedly manipulated to introduce a wide array of functional groups, build complex molecular architectures, and systematically explore the chemical space around the pyrazole core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this synthon, covering key synthetic transformations with robust protocols and illustrating its application in the design of targeted therapeutics.
Core Synthetic Transformations and Protocols
The true value of this compound lies in its predictable and versatile reactivity. The following section details the fundamental protocols for its modification, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.
Workflow Overview: From Building Block to Bioactive Candidate
The journey from the starting diester to a potential drug candidate typically involves a sequence of core reactions. The N1 position of the pyrazole ring is first functionalized, followed by the differential modification of the C3 and C4 ester groups into amides or other functionalities to engage with biological targets.
Caption: General synthetic pathway for elaborating the pyrazole scaffold.
Protocol 1: Regioselective N-Alkylation
The alkylation of the pyrazole nitrogen is often the first step in a synthetic campaign. For an unsymmetrical pyrazole, this reaction can yield a mixture of N1 and N2 regioisomers. Controlling this regioselectivity is paramount, as the position of the substituent dramatically impacts biological activity.[7] While classical methods using a strong base and an alkyl halide are common, acid-catalyzed approaches offer a milder alternative.[8][9]
Rationale: The choice between base-mediated and acid-catalyzed alkylation depends on the substrate's stability and the nature of the electrophile. Steric hindrance often dictates the regiochemical outcome, with the incoming group favoring the less hindered nitrogen atom.[7] Camphorsulfonic acid (CSA) is an effective Brønsted acid catalyst that can activate trichloroacetimidate electrophiles for efficient alkylation under mild conditions, avoiding the need for strong bases that could hydrolyze the ester groups.[8]
Experimental Protocol: Acid-Catalyzed N-Alkylation
This protocol describes the N-alkylation using a phenethyl trichloroacetimidate electrophile, a method that provides good yields and avoids harsh basic conditions.[8]
Caption: Workflow for acid-catalyzed N-alkylation of pyrazoles.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 equiv), the desired trichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).
-
Seal the flask and establish an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.25 M.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Saponification to Pyrazole-3,4-dicarboxylic Acid
Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a critical step that unmasks the carboxylic acid groups for subsequent amide coupling or other transformations.[10] This is typically achieved via saponification using a strong base like sodium hydroxide or potassium hydroxide.
Rationale: The ester groups are susceptible to nucleophilic attack by hydroxide ions. Using an excess of a strong base and heating the reaction ensures complete conversion to the dicarboxylate salt. A subsequent acidification step protonates the carboxylates, causing the dicarboxylic acid to precipitate from the aqueous solution.
Experimental Protocol: Complete Hydrolysis to Dicarboxylic Acid
Step-by-Step Methodology:
-
Dissolve the N-substituted diethyl pyrazole-3,4-dicarboxylate (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.5 - 3.0 equiv).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2.
-
A precipitate of the dicarboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure pyrazole-3,4-dicarboxylic acid.
Protocol 3: Di-amide Bond Formation
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, allowing for the covalent linkage of molecular fragments.[11] After hydrolysis, the pyrazole-3,4-dicarboxylic acid can be coupled with a wide variety of amines to generate a library of diverse diamides.
Rationale: The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) form a highly reactive acyl-intermediate, which readily reacts with primary or secondary amines to form the stable amide bond. This method is highly efficient and minimizes side reactions like racemization in chiral amines.[11]
Experimental Protocol: HATU-Mediated Amide Coupling
Step-by-Step Methodology:
-
Dissolve the pyrazole-3,4-dicarboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the desired amine (2.2 equiv) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) to the mixture.
-
In a separate portion, dissolve HATU (2.2 equiv) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired diamide.
Applications in Medicinal Chemistry: Case Studies
The synthetic versatility of this compound makes it an ideal starting point for constructing inhibitors of various enzyme classes and other bioactive molecules.
Case Study: Pyrazole-based Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[12] Many potent kinase inhibitors utilize a heterocyclic core, such as pyrazole, to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. The N1-substituent can be directed towards the solvent-exposed region, while the C3 and C4 substituents can be elaborated to occupy adjacent pockets, enhancing potency and selectivity. For example, N-substituted aminopyrazole derivatives form the core of potent inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[7]
Caption: Pyrazole core as a hinge-binding motif in a Type I kinase inhibitor.
Case Study: Anti-inflammatory and Antiviral Agents
Pyrazole derivatives have a long history as anti-inflammatory agents.[4][13] Furthermore, various pyrazole-containing compounds have been investigated for their antiviral activity, including against HIV and Hepatitis A/C viruses.[14][15] The ability to generate large libraries of compounds from this compound allows for extensive Structure-Activity Relationship (SAR) studies. For instance, different amide functionalities at the C3 and C4 positions can be screened to optimize interactions with viral enzymes like reverse transcriptase or protease.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the protocols described above. Yields are representative and may vary based on the specific substrates used.
| Transformation | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | R-Imidate, CSA | DCE | 25 | 4-12 | 70-90 |
| Ester Hydrolysis | NaOH (aq) | EtOH | 80 | 2-6 | >90 |
| Amide Coupling | R-NH₂, HATU, DIPEA | DMF | 25 | 4-16 | 60-85 |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its dual, adjacent functionalities provide a reliable and versatile entry point for the synthesis of complex molecules. The robust protocols for N-alkylation, hydrolysis, and amidation outlined in this guide empower researchers to efficiently generate compound libraries for screening against a wide range of biological targets. From kinase inhibitors in oncology to novel anti-infective agents, the derivatives of this pyrazole building block will undoubtedly continue to play a significant role in the development of future medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Diethyl 1H-pyrazole-3,4-dicarboxylate: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to effectively mimic adenosine triphosphate (ATP) and interact with the active sites of various enzymes.[2][3][4] This unique characteristic has led to the development of a multitude of pyrazolo[3,4-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
Notably, this scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2][4] Several approved drugs and numerous clinical candidates targeting enzymes like cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) are based on the pyrazolo[3,4-d]pyrimidine framework.[1][4][7] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9]
This application note provides a comprehensive guide for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, commencing with the readily available starting material, Diethyl 1H-pyrazole-3,4-dicarboxylate. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the critical parameters for a successful synthesis.
Synthetic Strategy: A Two-Step Approach from Dicarboxylate to the Fused Heterocycle
The conversion of this compound to the pyrazolo[3,4-d]pyrimidine core is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial formation of a key intermediate, 1H-pyrazole-3,4-dicarboxamide, followed by a cyclization reaction to construct the pyrimidine ring.
Step 1: Amidation of this compound
The first step involves the conversion of the diethyl ester functionalities of the starting material into primary amides. This is a crucial transformation as the amide groups provide the necessary nitrogen atoms for the subsequent cyclization to form the pyrimidine ring. The reaction is typically carried out by heating the dicarboxylate with an ammonia source, such as aqueous ammonia or a solution of ammonia in an alcohol.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
With the 1H-pyrazole-3,4-dicarboxamide in hand, the final step is the cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through a condensation reaction with a suitable one-carbon electrophile. A common and effective method is the use of a dehydrating agent that also facilitates the ring closure. A well-established approach is to heat the dicarboxamide with a reagent like phosphorus oxychloride (POCl₃), which promotes the cyclization and can also lead to the formation of a chlorinated derivative, a versatile intermediate for further functionalization.[10] Alternatively, heating with formamide can yield the corresponding pyrimidinone.[10]
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route from this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for further derivatization.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Ethanolic Ammonia Solution (7N) | Fisher Scientific | - |
| Phosphorus Oxychloride (POCl₃) | Acros Organics | 99% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade |
| Hexane | VWR Chemicals | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous |
Step 1: Synthesis of 1H-pyrazole-3,4-dicarboxamide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 47.1 mmol).
-
Add 100 mL of 7N ethanolic ammonia solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, 1H-pyrazole-3,4-dicarboxamide, will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight. A typical yield is in the range of 80-90%.
Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Caution: This step should be performed in a well-ventilated fume hood as it involves the use of phosphorus oxychloride, which is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried 1H-pyrazole-3,4-dicarboxamide (5.0 g, 32.0 mmol).
-
Carefully add phosphorus oxychloride (30 mL, 322 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 6-8 hours. The reaction mixture will become a clear, dark solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This will quench the excess POCl₃.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Discussion: Mechanistic Insights and Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for the successful synthesis of pyrazolo[3,4-d]pyrimidines.
-
Amidation: The use of a sealed vessel or a reflux condenser is essential during the amidation step to prevent the escape of ammonia gas and to drive the reaction to completion. Ethanolic ammonia is a convenient and effective reagent for this transformation.
-
Cyclization and Chlorination: Phosphorus oxychloride serves a dual purpose in the second step. It acts as a dehydrating agent to facilitate the cyclization of the dicarboxamide to form the pyrimidine ring, and it also functions as a chlorinating agent, converting the newly formed hydroxyl groups on the pyrimidine ring into chlorides. This di-chloro intermediate is highly valuable as the chlorine atoms can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives. The quenching of excess POCl₃ with ice is a highly exothermic process and must be performed with extreme caution.
Applications in Drug Development
The synthesized 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile building block for the creation of a wide array of biologically active molecules. The two chlorine atoms can be selectively or sequentially substituted with various amines, alcohols, and thiols to introduce different functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs. For instance, reaction with different amines can lead to the synthesis of potent kinase inhibitors.[4][11]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound. The described two-step method is efficient and yields a key intermediate that can be further elaborated to generate a diverse range of compounds with potential therapeutic applications. The understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount for a successful outcome. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the synthetic route outlined herein provides a practical entry point for researchers in this exciting field.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Diethyl 1H-pyrazole-3,4-dicarboxylate in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of modern agrochemicals.[1] Its inherent chemical stability, coupled with multiple sites for functionalization, has enabled the development of a diverse array of potent fungicides, herbicides, and insecticides that are crucial for global food security.[2][3] This guide focuses on a specific, highly functionalized building block, Diethyl 1H-pyrazole-3,4-dicarboxylate, and its application in the synthesis of next-generation crop protection agents. We will delve into the synthetic routes to this key intermediate and provide detailed protocols for its elaboration into agrochemically active compounds, underpinned by a rationale for the experimental choices made.
Synthesis of the Core Intermediate: this compound
The strategic placement of two carboxylate groups on the pyrazole ring makes this compound a versatile precursor for a variety of agrochemical classes. A common and efficient method for its synthesis involves a 1,3-dipolar cycloaddition reaction.
A well-established route involves the reaction of dimethyl acetylenedicarboxylate with 3-arylsydnones, which proceeds with a loss of carbon dioxide in an entropy-driven reaction to form the corresponding 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives.[4]
While direct synthesis protocols for the unsubstituted this compound are less commonly detailed in readily available literature, its synthesis can be conceptually approached through established pyrazole synthesis methodologies, such as the reaction of a hydrazine with a suitably substituted 1,3-dicarbonyl compound.
Application in Fungicide Synthesis: The Rise of Pyrazole-4-Carboxamides (SDHI Fungicides)
A significant class of fungicides derived from pyrazole carboxylates are the succinate dehydrogenase inhibitors (SDHIs).[1][5] These fungicides disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), leading to a cessation of ATP production and ultimately, fungal cell death.[1] The pyrazole-4-carboxamide moiety is a key pharmacophore for this class of fungicides.
While many commercial SDHI fungicides like Penflufen start from different pyrazole precursors[6], this compound can be envisioned as a starting material for novel SDHI candidates. The general approach involves the conversion of one of the carboxylate groups into a carboxamide.
Conceptual Workflow for SDHI Fungicide Synthesis
Caption: Conceptual workflow for the synthesis of novel SDHI fungicides.
Protocol 1: Synthesis of a Pyrazole-4-carboxamide Derivative
This protocol outlines the general steps for the conversion of this compound to a pyrazole-4-carboxamide, a key step in the synthesis of many SDHI fungicides.
Step 1: Selective Monohydrolysis of this compound
-
Rationale: To enable selective amide bond formation at one of the carboxylate positions, the other must be differentiated, typically by converting one ester to a carboxylic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a stoichiometric amount of potassium hydroxide (1.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to precipitate the mono-acid product.
-
Filter, wash with cold water, and dry to obtain the pyrazole-3-ester-4-carboxylic acid.
-
Step 2: Amide Coupling to Form the Pyrazole-4-carboxamide
-
Rationale: The carboxylic acid is activated to facilitate nucleophilic attack by the desired aniline, forming the stable amide bond.
-
Procedure:
-
Suspend the pyrazole-3-ester-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target pyrazole-4-carboxamide.
-
Application in Herbicide Synthesis: Targeting the HPPD Enzyme
Another major class of agrochemicals derived from pyrazoles are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][7] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Its inhibition leads to the bleaching of new growth and eventual plant death.[8] Several commercial HPPD-inhibiting herbicides, such as Pyrasulfotole, feature a pyrazole core.[4][9]
Conceptual Workflow for HPPD-Inhibiting Herbicide Synthesis
Caption: Conceptual workflow for the synthesis of novel HPPD-inhibiting herbicides.
Protocol 2: Synthesis of a Pyrazole Aromatic Ketone Analog (HPPD Inhibitor Precursor)
This protocol provides a general framework for the synthesis of a pyrazole aromatic ketone, a common structural motif in HPPD-inhibiting herbicides, starting from a functionalized pyrazole derived from this compound.
Step 1: Reduction of a Carboxylate Group
-
Rationale: To introduce the ketone functionality, one of the ester groups can be reduced to an alcohol, which can then be further oxidized or converted to a leaving group for subsequent reactions.
-
Procedure:
-
Dissolve the mono-acid mono-ester intermediate from Protocol 1, Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the corresponding pyrazole-4-methanol derivative.
-
Step 2: Friedel-Crafts Acylation
-
Rationale: This classic reaction allows for the introduction of the aromatic ketone moiety onto the pyrazole ring, a key structural feature of many HPPD inhibitors. The pyrazole ring itself can undergo acylation, or a functional handle introduced in the previous step can be used for coupling.
-
Procedure (Illustrative):
-
To a solution of a suitable aromatic compound (e.g., toluene) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) at 0 °C, add the pyrazole-4-carbonyl chloride (derived from the corresponding carboxylic acid).
-
Stir the reaction mixture at room temperature until completion.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the pyrazole aromatic ketone.
-
Quantitative Data Summary
The efficacy of newly synthesized agrochemicals is determined through rigorous biological testing. The following table provides representative data for commercial pyrazole-based agrochemicals, illustrating the potency that can be achieved with this scaffold.
| Agrochemical Class | Compound Example | Target Organism | Efficacy Metric (EC₅₀/LC₅₀) | Reference |
| Fungicide (SDHI) | Bixafen | Mycosphaerella graminicola | 0.06 mg/L | [1] |
| Fungicide (SDHI) | Fluxapyroxad | Septoria tritici | 0.02 mg/L | [1] |
| Herbicide (HPPD) | Pyrasulfotole | Amaranthus retroflexus | 10-50 g a.i./ha | [9] |
| Herbicide (HPPD) | Topramezone | Setaria faberi | 12.5-25 g a.i./ha | [7] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its densely functionalized structure provides a robust platform for the creation of diverse libraries of compounds for high-throughput screening. The protocols and workflows outlined in this guide demonstrate the fundamental transformations required to convert this intermediate into promising fungicide and herbicide candidates. As the challenges of resistance and the need for more sustainable crop protection solutions intensify, the strategic use of such well-designed chemical scaffolds will continue to be a cornerstone of innovation in the agrochemical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04327K [pubs.rsc.org]
- 6. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles: A Guide for Researchers and Drug Development Professionals
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their prevalence in blockbuster drugs for a range of therapeutic areas, including anti-inflammatory, analgesic, and anticancer agents, underscores the critical need for robust and versatile synthetic methodologies.[1][2][4][5] This comprehensive guide provides an in-depth exploration of key experimental protocols for the synthesis of substituted pyrazoles. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that inform the selection of reagents and reaction conditions. We will delve into classic and contemporary methods, including the Knorr pyrazole synthesis, reactions involving chalcone precursors, and modern 1,3-dipolar cycloaddition strategies. Furthermore, this guide embraces the principles of green chemistry by presenting microwave-assisted and solvent-free protocols that offer significant advantages in terms of reaction time, yield, and environmental impact.[6][7][8][9] Each protocol is presented with detailed, step-by-step instructions, supported by mechanistic insights and comparative data to empower researchers in their pursuit of novel pyrazole-based therapeutics.
The Strategic Importance of the Pyrazole Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal scaffold for drug design.[10][11] The pyrazole core can engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, allowing for high-affinity binding to a wide range of biological targets. The substitution pattern on the pyrazole ring can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target selectivity. This chemical tractability has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[12]
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a fundamental and widely utilized method for the preparation of substituted pyrazoles.[13][14][15] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[13][16][17]
Mechanistic Rationale
The mechanism of the Knorr synthesis commences with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[13][18] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[13][18] The regioselectivity of the reaction is dependent on the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: Workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol describes a variation of the Knorr reaction for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[18]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)[13]
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[13][18]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[18]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[13][18]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[13][18]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring to facilitate precipitation.[13][18]
-
Allow the reaction to cool slowly to room temperature while stirring.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[13]
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis from Chalcone Precursors: A Versatile Approach
Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles.[19] The reaction of a chalcone with a hydrazine derivative provides a straightforward and efficient route to 3,5-disubstituted pyrazoles.[19][20]
Mechanistic Considerations
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the initial Michael addition dictates the final substitution pattern of the pyrazole product.
Diagram 2: Synthesis of Pyrazoles from Chalcones
Caption: Reaction pathway from chalcones to pyrazoles.
Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol provides a general procedure for the synthesis of pyrazole derivatives from chalcones and phenylhydrazine.[19]
Materials:
-
Substituted Chalcone (1 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve the substituted chalcone (1 mmol) and phenylhydrazine (1.2 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[19]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the filtered solid with cold ethanol and dry.
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol.[19]
Modern Methodologies: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[21]
Mechanistic Principles
In the context of pyrazole synthesis, a common approach involves the reaction of an in situ generated nitrile imine with an alkyne. The nitrile imine can be generated from a hydrazonoyl halide in the presence of a base. The cycloaddition reaction proceeds in a concerted or stepwise manner to form the pyrazole ring with high regioselectivity.
Diagram 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Caption: Schematic of 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a one-pot procedure for the preparation of 3,5-disubstituted pyrazoles via the 1,3-dipolar cycloaddition of in situ generated diazo compounds with terminal alkynes.[21]
Materials:
-
Aldehyde (1 mmol)
-
Tosylhydrazine (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Sodium methoxide (2 mmol)
-
Methanol
Procedure:
-
To a solution of the aldehyde (1 mmol) in methanol, add tosylhydrazine (1.1 mmol).
-
Stir the mixture at room temperature until the formation of the corresponding tosylhydrazone is complete (monitored by TLC).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Cool the mixture to 0°C and add sodium methoxide (2 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel.
Green Chemistry Approaches to Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods.[7][8] Microwave-assisted synthesis and solvent-free reactions have emerged as powerful tools in green chemistry, offering numerous advantages over conventional methods for pyrazole synthesis.[6][9][22]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance regioselectivity in pyrazole synthesis.[6][22][23] The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products.[24]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolones
This protocol describes a rapid and solvent-free synthesis of pyrazolone derivatives under microwave irradiation.[6]
Materials:
-
β-keto ester (1 mmol)
-
Substituted hydrazine (1 mmol)
Procedure:
-
In a microwave-safe vessel, mix the β-keto ester (1 mmol) and the substituted hydrazine (1 mmol).
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short period (typically 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel and add a small amount of ethanol to solidify the product.
-
Collect the product by filtration and wash with cold ethanol.
Purification:
-
The product is often obtained in high purity, but can be recrystallized if necessary.
Comparative Data for Synthetic Protocols
| Synthetic Method | Starting Materials | Typical Reaction Time | Typical Yield | Key Advantages | References |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | 1-24 hours | 60-95% | Well-established, versatile, high yields | [13][14][18] |
| From Chalcones | Chalcone, Hydrazine | 4-12 hours | 70-90% | Readily available starting materials, good yields | [11][19][20] |
| 1,3-Dipolar Cycloaddition | Aldehyde/Hydrazonoyl Halide, Alkyne | 12-24 hours | 50-85% | High regioselectivity, convergent | [21][25] |
| Microwave-Assisted | β-keto ester, Hydrazine | 2-20 minutes | 80-98% | Rapid, high yields, solvent-free options | [6][22][24][26] |
Purification and Characterization
Purification: The purification of substituted pyrazoles is typically achieved through standard laboratory techniques such as recrystallization or column chromatography on silica gel.[13][27][28][29] In some cases, acidic or basic washes may be employed to remove impurities. For crystalline products, recrystallization from an appropriate solvent system is often the most effective method for obtaining high-purity material. For non-crystalline or oily products, column chromatography is the preferred method. In some instances, pyrazoles can be purified by dissolving them in a solvent, reacting with an acid to form a salt, and then crystallizing the acid addition salt.[30]
Characterization: The synthesized pyrazole derivatives should be thoroughly characterized to confirm their structure and assess their purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the pyrazole core and its substituents.[31][32][33][34]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as C=N, N-H, and C=O stretching vibrations.[31][33][35]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.[31][33]
-
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the molecular formula.
Conclusion
The synthesis of substituted pyrazoles is a rich and evolving field, with a diverse array of methods available to the modern chemist. This guide has provided a detailed overview of several key protocols, from the classic Knorr synthesis to modern microwave-assisted and cycloaddition strategies. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently synthesize novel pyrazole derivatives for applications in drug discovery and development. The continued innovation in synthetic methodologies, particularly in the realm of green chemistry, promises to further accelerate the exploration of the vast chemical space and therapeutic potential of the pyrazole scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. royal-chem.com [royal-chem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. jk-sci.com [jk-sci.com]
- 17. name-reaction.com [name-reaction.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. ijirt.org [ijirt.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. paperpublications.org [paperpublications.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. connectjournals.com [connectjournals.com]
- 34. benchchem.com [benchchem.com]
- 35. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Copper-Catalyzed Aerobic Oxidative Cycloaddition in Pyrazole Synthesis
These notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis of pyrazole derivatives through copper-catalyzed aerobic oxidative cycloaddition. This modern synthetic approach offers significant advantages in terms of efficiency, sustainability, and substrate scope, making it a valuable tool in medicinal chemistry and materials science. Pyrazoles are a critical structural motif in a vast array of pharmaceuticals, owing to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2]
The methodologies detailed herein leverage inexpensive and readily available copper catalysts with air as the terminal oxidant, aligning with the principles of green chemistry.[1][3] We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for key reactions, and present data to illustrate the broad applicability of this powerful synthetic strategy.
Theoretical Framework and Mechanistic Insights
The copper-catalyzed aerobic oxidative cycloaddition for pyrazole synthesis is predicated on the ability of copper to facilitate single-electron transfer (SET) processes, enabling the activation of substrates and the subsequent formation of new carbon-nitrogen and nitrogen-nitrogen bonds.[4] While several variations of this reaction exist, a common mechanistic thread involves the generation of a key radical intermediate from a hydrazine or hydrazone precursor.
One prominent pathway is the [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates.[1][2][3] In this process, the copper catalyst, often in the form of Cu₂O, promotes the formation of a radical intermediate through the direct functionalization of a C(sp³)–H bond. This is followed by a cyclization event to construct the pyrazole ring.[1][3]
Another effective strategy involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones.[5] This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization with a concomitant cleavage of a C=C bond.[5]
The role of molecular oxygen (O₂) as the terminal oxidant is a key feature of these reactions, offering a sustainable and atom-economical approach.[4] However, the use of a four-electron oxidant like O₂ in what is typically a two-electron oxidation of the organic substrate presents a mechanistic challenge that is elegantly overcome by the one-electron redox cycling of the copper catalyst.[4] Computational studies have been instrumental in elucidating the complex interplay between the copper catalyst and dioxygen in these aerobic reactions.[6]
Visualizing the Catalytic Cycle
To illustrate the proposed mechanism for the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, the following catalytic cycle is presented:
References
- 1. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles [organic-chemistry.org]
- 2. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage [organic-chemistry.org]
- 6. Recent advances in computational studies on Cu-catalyzed aerobic reactions: cooperation of copper catalysts and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 1H-pyrazole-3,4-dicarboxylate
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diethyl 1H-pyrazole-3,4-dicarboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for purifying this compound?
A: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh) . This compound is a moderately polar compound due to its two ester functional groups and the N-H proton of the pyrazole ring, which can engage in hydrogen bonding.[1][2] For the mobile phase (eluent), a mixture of a non-polar solvent and a polar solvent is typically used. The most common and effective system is a gradient of ethyl acetate in hexanes (or heptane).[3] The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column.
Q2: How do I determine the correct solvent ratio using Thin Layer Chromatography (TLC)?
A: The goal of TLC is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4 .[4][5] This Rf value generally ensures good separation from both less polar and more polar impurities during column chromatography.
-
Procedure: Spot your crude reaction mixture on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70). Visualize the spots under a UV lamp (if UV active) and/or by staining. Calculate the Rf value (distance traveled by spot / distance traveled by solvent front) to identify the ideal eluent composition.[5]
Q3: What are the most common impurities I might encounter, and how do they behave on the column?
A: Common impurities can include:
-
Unreacted Starting Materials: These are often highly polar (e.g., hydrazine derivatives, dicarbonyl compounds) and will typically have a very low Rf, remaining near the baseline on the TLC plate. They will elute from the column much later than the product.
-
Regioisomers: Depending on the synthetic route, regioisomeric pyrazoles can be formed.[6] These isomers often have very similar polarities to the desired product, making them the most challenging impurity to separate. Their Rf values may be very close, requiring a carefully optimized, shallow solvent gradient for separation.
-
Solvent Residue: High-boiling point reaction solvents may be present. These are typically removed under high vacuum before chromatography.
Q4: My compound has poor solubility in the chosen eluent. How should I load it onto the column?
A: If your crude product does not dissolve well in the hexane-rich mobile phase, you should use the dry loading method. Wet loading, which involves dissolving the sample in a small amount of a strong solvent like dichloromethane, can lead to band broadening and poor separation.[7]
-
Dry Loading Protocol: Dissolve your crude mixture in a suitable volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7][8]
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Solvent System: The polarity difference between the eluent and the compounds is not optimal. 2. Column Overloading: Too much sample was loaded for the amount of silica gel used. 3. Improper Sample Loading: Using too much of a strong solvent for wet loading has caused band broadening.[7] 4. Compound Degradation: The compound may be unstable on the acidic silica gel.[9] | 1. Re-optimize with TLC: Test alternative solvent systems. For example, try substituting ethyl acetate with dichloromethane or acetone to alter the selectivity.[10] 2. Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations. 3. Use Dry Loading: Adsorb the sample onto silica gel before loading it onto the column.[7] 4. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears, degradation is occurring. Consider switching to a less acidic stationary phase like alumina or deactivated silica.[9] |
| Compound Elutes with the Solvent Front (High Rf) | 1. Eluent is Too Polar: The mobile phase is too strong, causing all compounds to move too quickly without interacting with the silica. | 1. Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes). Re-develop the conditions using TLC to target an Rf of 0.2-0.4.[5] |
| Compound Will Not Elute from the Column (Stuck at the Origin) | 1. Eluent is Not Polar Enough: The mobile phase is too weak to move the polar compound down the column.[9] 2. Compound Degradation/Irreversible Adsorption: The compound has reacted with or is too strongly bound to the silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (ethyl acetate). If necessary, add a stronger solvent like methanol (e.g., 1-5% methanol in ethyl acetate) to flush the column.[9] 2. Check Stability: As mentioned above, test for stability on a TLC plate. If it decomposes, a different stationary phase is required. |
| Streaking or "Tailing" of the Product Band | 1. Strong Analyte-Silica Interaction: The acidic silanol groups on the silica surface can interact strongly with the pyrazole N-H, causing tailing.[4] 2. Incomplete Solubility: The compound may be precipitating and re-dissolving as it moves down the column. | 1. Deactivate the Silica: Add a small amount of a modifier to the eluent. For a weakly basic compound like a pyrazole, adding 0.1-1% triethylamine (Et3N) to the mobile phase can neutralize the acidic sites and significantly improve peak shape.[4] 2. Change Solvent System: Find a mobile phase in which the compound is more soluble. |
Data Summary Table
This table provides reference data for common solvents used in the purification of polar heterocyclic compounds.
| Solvent | Polarity Index (Snyder) | Role in Chromatography |
| n-Hexane / Heptane | 0.1 | Non-polar base eluent |
| Dichloromethane (DCM) | 3.1 | Moderately polar eluent; good for dissolving samples |
| Diethyl Ether | 2.8 | Polar eluent; less polar than Ethyl Acetate |
| Ethyl Acetate (EtOAc) | 4.4 | Standard polar eluent for pyrazole derivatives |
| Acetone | 5.1 | More polar alternative to Ethyl Acetate |
| Methanol (MeOH) | 5.1 | Very polar eluent; used in small amounts to elute highly polar compounds |
| Triethylamine (Et3N) | 1.8 | Basic modifier to reduce peak tailing |
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing common purification challenges.
References
- 1. waters.com [waters.com]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for Diethyl 1H-pyrazole-3,4-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common experimental challenges.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a "privileged structure," known for its ability to bind to multiple biological targets.[1] The synthesis of this compound is most commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound equivalent with hydrazine, a classic method known as the Knorr pyrazole synthesis.[2][3] While straightforward in principle, this reaction can present challenges related to yield, purity, and side-product formation. This guide provides practical solutions to these issues.
Reaction Scheme and Mechanism
The synthesis of this compound typically involves the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate.
Overall Reaction:
The reaction proceeds through a nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4]
Caption: Reaction mechanism workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a breakdown of what to investigate:
-
Reagent Quality: Hydrazine hydrate is susceptible to degradation. Use a freshly opened bottle or verify the concentration of older stock. The dicarbonyl starting material should also be pure.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, but a large excess may complicate purification.
-
Reaction Temperature: The reaction is often performed at reflux in a suitable solvent like ethanol.[5] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures might promote side reactions. An optimal temperature is crucial.
-
Solvent Choice: Ethanol is a common and effective solvent. However, for some substrates, aprotic dipolar solvents like DMF or N,N-dimethylacetamide have been shown to improve yields and regioselectivity, especially when using substituted hydrazines.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from a few hours to overnight. Ensure you are allowing sufficient time for the reaction to complete.
Q2: I'm observing significant side products in my crude 1H NMR. What are they and how can I minimize them?
A2: Side product formation is a common issue in pyrazole synthesis.
-
Incomplete Cyclization: You may be seeing the initial hydrazine adduct or other intermediates that have not fully cyclized and aromatized. This can often be resolved by increasing the reaction time or temperature.
-
Hydrazone Formation: Hydrazine can react with carbonyl compounds to form hydrazones and azines, which can be byproducts.[7] Careful control of stoichiometry and reaction conditions can minimize this.
-
Regioisomers: While your target molecule is symmetrical, it's a critical consideration in many pyrazole syntheses when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity can be influenced by pH, solvent, and the steric and electronic properties of the substituents.[8]
To minimize side products, ensure your reagents are added slowly and the reaction temperature is carefully controlled. A well-defined protocol is key.
Q3: The reaction doesn't seem to go to completion. What should I check?
A3: An incomplete reaction, even after an extended period, often points to a few key issues:
-
Catalyst: While many Knorr syntheses proceed without an explicit catalyst, some variations benefit from a catalytic amount of acid to facilitate imine formation.[2][3] If your reaction is sluggish, consider adding a few drops of acetic acid.
-
Water Scavenging: The reaction produces water, which can be hydrolytic. While often driven by refluxing, in some cases, removal of water using a Dean-Stark apparatus could be beneficial, although it's not typically required for this synthesis.
-
Purity of Starting Materials: Impurities in either the dicarbonyl compound or the hydrazine can inhibit the reaction. Ensure your starting materials are of high purity.
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
A4: this compound is a solid at room temperature.[9]
-
Crystallization: This is the most common method for purification. The crude product can often be precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1][10]
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is an effective alternative. A common eluent system is a gradient of ethyl acetate in hexane.
-
Acid-Base Extraction: Pyrazoles can be protonated to form salts. Dissolving the crude mixture in an organic solvent and washing with a dilute acid can sometimes help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting.[11]
Frequently Asked Questions (FAQs)
-
What is the optimal solvent and temperature?
-
Ethanol is a widely used and effective solvent. The reaction is typically run at the reflux temperature of the solvent.[5]
-
-
How should I handle hydrazine hydrate safely?
-
Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Can I use a different hydrazine source?
-
Yes, anhydrous hydrazine can be used, but hydrazine hydrate is more common and safer to handle. If using a salt like hydrazine sulfate, a base must be added to the reaction mixture to liberate the free hydrazine.
-
-
How can I monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the best method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
-
Detailed Experimental Protocol
This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).
-
Solvent: Add ethanol as the solvent (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into a beaker of ice water. The product should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | DMF | Acetic Acid | Ethanol is standard; DMF may increase the rate; Acetic acid can act as a catalyst. |
| Temperature | Room Temp. | 60 °C | Reflux (78 °C for EtOH) | Higher temperatures generally lead to faster reaction rates and higher yields. |
| Hydrazine eq. | 1.0 eq | 1.2 eq | 2.0 eq | A slight excess (1.2 eq) is often optimal. A large excess can complicate purification. |
Troubleshooting Workflow
References
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole-3,4-dicarboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-3,4-dicarboxylates. These scaffolds are critical building blocks in medicinal chemistry, but their synthesis can be fraught with challenges, leading to yield loss and complex purification issues.
This document provides in-depth, field-proven insights into the most common side reactions. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose problems and rationally design solutions for a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis is yielding a mixture of regioisomers. How can I improve the selectivity for the desired pyrazole-3,4-dicarboxylate?
A1: The formation of regioisomers is the most common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in Knorr-type syntheses.[1][2] Regioselectivity is determined by which of the two carbonyl carbons of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine.
The "Why": Causality and Control
The reaction pathway is a delicate balance of kinetic and thermodynamic factors, heavily influenced by the electronic and steric environment. The initial condensation can occur at either carbonyl group, leading to two different enamine intermediates, which then cyclize and dehydrate to form the isomeric pyrazoles. Controlling this initial step is key to achieving high regioselectivity.
Troubleshooting Strategies:
-
Solvent Selection (Primary Control Factor): The solvent's ability to stabilize intermediates and transition states can dramatically alter the isomeric ratio. While traditional syntheses often use alcohols like ethanol, modern approaches have shown superior results with other solvent systems.[3]
-
Aprotic Polar Solvents: Solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) have been shown to significantly improve regioselectivity.[4]
-
Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enforce high regioselectivity through specific hydrogen bonding interactions that favor one reaction pathway over the other.[1][3]
-
-
pH Adjustment: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl is more electrophilic.
-
Structural Modification: Introducing significant steric bulk or strong electron-withdrawing groups on either the dicarbonyl precursor or the hydrazine can create a strong bias for a single isomer.[1]
Data Summary: Impact of Solvent on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Ethanol (EtOH) | ~2:1 to 3:1 | Variable | [3] |
| Acetic Acid (AcOH) | Moderate improvement over EtOH | Good | [4] |
| N,N-Dimethylacetamide (DMAc) | >95:5 | 85-98% | [4] |
| Trifluoroethanol (TFE) | >98:2 | Good | [3][5] |
| Hexafluoroisopropanol (HFIP) | >99:1 | Good | [3] |
Logical Workflow: Achieving Regiocontrol
Caption: Workflow for improving regioselectivity.
Q2: I'm observing significant decarboxylation during my reaction or workup. How can I prevent this unwanted side reaction?
A2: Decarboxylation, the loss of a -COOH or -COOR group as CO₂, is a common side reaction for pyrazole-4-carboxylic acids, often triggered by heat or harsh acidic/basic conditions.[6] While sometimes intentional, its accidental occurrence drastically reduces the yield of the desired dicarboxylate.
The "Why": Causality and Control
The pyrazole ring can stabilize the carbanionic intermediate formed upon the loss of CO₂, making this process more favorable than in many other aromatic systems. This reaction is particularly prevalent at the C4 position. The process can be catalyzed by metals like copper or simply proceed thermally.[7]
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating. If reflux is required, use the lowest boiling point solvent that still affords a reasonable reaction rate.
-
Neutralize Workup Conditions: Both strong acids (H₂SO₄, HCl) and strong bases (NaOH, KOH) can promote decarboxylation, especially at elevated temperatures.[6][8] Aim for a neutral aqueous workup whenever possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).
-
Avoid Certain Catalysts: If your synthesis does not require it, avoid copper salts, as they are known to catalyze protodecarboxylation reactions effectively.[6][7]
-
Reaction Time: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-processing of the product.
Visualization: Decarboxylation Side Reaction Pathway
Caption: Factors leading to unwanted decarboxylation.
Q3: My final product is contaminated with the corresponding dicarboxylic acid. What are the best practices to avoid ester hydrolysis?
A3: The presence of the dicarboxylic acid indicates that one or both of the ester groups on your pyrazole-3,4-dicarboxylate have been hydrolyzed. This typically occurs during acidic or basic aqueous workup steps.[9][10]
The "Why": Causality and Control
Ester hydrolysis is a classic organic reaction catalyzed by acid or base. In the context of pyrazole synthesis, the water introduced during the reaction quench or extraction is often the culprit, reacting with the ester functionalities under non-neutral pH conditions.
Troubleshooting Strategies:
-
Anhydrous Conditions: If the synthesis allows, use anhydrous solvents and reagents to minimize the presence of water during the reaction itself.
-
Careful Quenching: Quench the reaction by pouring it into a cold, neutral buffer or cold water rather than a strong acid or base solution.
-
Buffered Extractions: When performing a liquid-liquid extraction, use a saturated solution of a mild salt like sodium bicarbonate (if removing acid) or ammonium chloride (if removing base) instead of strong bases (NaOH) or acids (HCl).
-
Minimize Contact Time: Perform aqueous washes quickly to reduce the time the ester is in contact with the aqueous phase.
-
Drying: Thoroughly dry the final organic layer with a drying agent like MgSO₄ or Na₂SO₄ before concentrating to remove all traces of water.
Experimental Protocols: Best Practices in Action
Protocol 1: Highly Regioselective Synthesis of Dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylate
This protocol incorporates best practices to mitigate both regioisomeric and hydrolysis side reactions.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL per mmol of hydrazine)
Procedure:
-
To a stirred suspension of the arylhydrazine hydrochloride in anhydrous DMAc at 0 °C, add triethylamine dropwise. Stir for 15 minutes to generate the free hydrazine in situ.
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Workup: Pour the reaction mixture into ice-cold water (10 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) or recrystallization to yield the pure pyrazole-3,4-dicarboxylate.
General Troubleshooting Workflow
This decision tree can help diagnose the primary issue in your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the yield of Diethyl 1H-pyrazole-3,4-dicarboxylate synthesis
Answering the call for enhanced efficiency in heterocyclic synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges and optimize your experimental outcomes. This guide is structured as a dynamic FAQ and troubleshooting resource, designed to address the specific issues you may encounter in the lab.
Technical Support & Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The most common and efficient route to this compound is the reaction between diethyl (ethoxymethylene)malonate (DEEM) and hydrazine .[1] This reaction is a classic example of pyrazole synthesis from a β-functionalized compound (a 1,3-dielectrophile equivalent) and a hydrazine.[1][2]
The mechanism proceeds in two key steps:
-
Nucleophilic Vinylic Substitution (SNV): The hydrazine, acting as a bifunctional nucleophile, attacks the electron-deficient vinylic carbon of DEEM. This displaces the ethoxy group, forming an intermediate.[1]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on one of the ester carbonyl groups. This is followed by the elimination of an ethanol molecule to form the stable, aromatic pyrazole ring.
Below is a diagram illustrating this reaction pathway.
Caption: Reaction pathway for pyrazole synthesis from DEEM and hydrazine.
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
Low yields in this synthesis often stem from a few critical parameters that can be systematically addressed.[3] Purity of starting materials and reaction conditions are paramount.
-
Reagent Quality:
-
Diethyl (ethoxymethylene)malonate (DEEM): This reagent is sensitive to moisture.[4] Hydrolysis can occur, so using a freshly opened bottle or material stored under inert gas is crucial.
-
Hydrazine: Hydrazine, especially as hydrate, can degrade over time. Use a fresh, high-purity source. Impurities can lead to unwanted side reactions and discoloration of the reaction mixture.[3]
-
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[3] However, a large excess may promote the formation of byproducts.[5]
-
Temperature Control: This reaction can often be performed at room temperature.[1] However, gentle heating (e.g., refluxing in ethanol) is also commonly reported to increase the reaction rate.[6][7] If you are experiencing low conversion, controlled heating could be beneficial. Be cautious, as excessive heat can lead to decomposition and side-product formation.
-
Solvent Choice: Ethanol is the most frequently used solvent as it effectively dissolves both reactants.[6] If solubility is an issue with substituted hydrazines or analogs, other polar protic solvents like methanol could be considered.
The following troubleshooting workflow can help diagnose the issue systematically.
Caption: A step-by-step guide to troubleshooting low product yield.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common challenge, often related to reaction stoichiometry and the order of addition.[1][3]
-
Bis-N,N'-Adduct: If hydrazine is added too quickly or if the local concentration of hydrazine is too high relative to DEEM, a single hydrazine molecule can react with two molecules of DEEM. This can be mitigated by adding the hydrazine dropwise to a stirred solution of the enol ether.[1]
-
Pyrazolidine-3,5-dione: Under forcing conditions or with a large excess of hydrazine, the diethyl malonate portion of the starting material or the product could potentially react further with hydrazine to form a pyrazolidine-3,5-dione derivative.[5]
-
Incomplete Cyclization: The intermediate formed after the initial SNV reaction may persist if the cyclization step is slow, which can happen at very low temperatures or with insufficient reaction time.
Monitoring the reaction by TLC is crucial to identify the optimal reaction time where the product spot is maximized and side products are minimized.[3]
Q4: My final product is a persistent oil or fails to crystallize. What purification strategies can I employ?
While this compound is reported as a solid with a melting point around 69-70°C, impurities can act as a crystallization inhibitor, causing it to remain an oil.[8]
-
Re-evaluate Purity: The first step is to ensure the material is sufficiently pure. Oily residues often contain residual solvent or minor byproducts.
-
Column Chromatography: If impurities are suspected, purification by column chromatography on silica gel is a highly effective method to obtain a pure sample, which should then be more amenable to crystallization.[3] A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Crystallization Techniques:
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, isopropanol, or chloroform) and slowly add a poor solvent (e.g., water or hexanes) until turbidity persists.[5] Allow the solution to stand, preferably at a reduced temperature.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.[3]
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a synthesis of best practices derived from established literature.
Materials:
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Hydrazine hydrate (~64% solution)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl (ethoxymethylene)malonate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of DEEM).
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (1.1 eq) dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system, such as isopropanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.[5]
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Insights | Source(s) |
| Stoichiometry | 1.1 - 1.2 eq Hydrazine | A slight excess of hydrazine ensures complete consumption of the limiting DEEM reagent, driving the reaction equilibrium towards the product. | [3][5] |
| Solvent | Ethanol | Excellent solvent for both reactants, facilitating a homogeneous reaction. Its boiling point is suitable for controlled heating. | [6][7] |
| Temperature | Room Temp to 80°C | The reaction can proceed at room temperature, but gentle heating accelerates the rate of cyclization and completion. Monitor to avoid byproduct formation at higher temperatures. | [1][6] |
| Reaction Time | 2 - 12 hours | Time is dependent on temperature and scale. TLC monitoring is essential to determine the point of maximum product formation before side reactions become significant. | [6][7] |
| Purification | Recrystallization / Chromatography | Recrystallization from ethanol/water or isopropanol is often sufficient for high purity.[5] Chromatography is the best option for removing persistent impurities.[3] |
References
- 1. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2.imimg.com [2.imimg.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting the Removal of Unreacted Starting Materials in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the critical purification step: the removal of unreacted starting materials. In pyrazole synthesis, particularly through the common Knorr synthesis and its variations, the presence of residual hydrazines or 1,3-dicarbonyl compounds can compromise the purity, yield, and biological activity of the final product.[1][2] This resource offers practical, experience-driven solutions to common purification challenges.
Troubleshooting Guide: Specific Purification Scenarios
This section addresses specific issues you may encounter during the purification of your pyrazole product.
Issue 1: My crude product is contaminated with excess hydrazine or hydrazine hydrate.
-
Symptoms: A characteristic amine-like odor, a basic pH of the crude product, and corresponding signals in the 1H NMR spectrum.
-
Causality: Hydrazines are often used in excess to drive the reaction to completion.[3] Due to their basicity and polarity, they can be challenging to remove completely.
-
Solutions:
-
Acidic Wash (Acid-Base Extraction): This is the most effective method.[1] During the workup, wash the organic layer containing your pyrazole with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1][4] The pyrazole, being weakly basic, will largely remain in the organic phase.[1]
-
Azeotropic Distillation: For volatile hydrazines, azeotropic distillation with a suitable solvent like toluene can be effective. However, this is less common for hydrazine hydrate due to its high boiling point.
-
Caution: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Issue 2: Unreacted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) remains in my product.
-
Symptoms: Characteristic signals of the dicarbonyl compound in the 1H NMR spectrum of the crude product and a distinct spot on the TLC plate.
-
Causality: Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry can lead to residual 1,3-dicarbonyl compounds.[1]
-
Solutions:
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the pyrazole product from the unreacted dicarbonyl compound, especially when there is a significant polarity difference.[1][5] A common mobile phase is a gradient of ethyl acetate in hexane.[6]
-
Recrystallization: If the pyrazole is a solid, recrystallization can be an excellent purification technique.[7] The choice of solvent is critical and should be one in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures, while the dicarbonyl impurity remains in the mother liquor. Common solvents include ethanol, methanol, and mixtures like ethanol/water.[7][8]
-
Basic Wash: In some cases, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic 1,3-dicarbonyl compounds by converting them into their more water-soluble enolates.
-
Issue 3: My final pyrazole product is colored (yellow, orange, or red).
-
Symptoms: The isolated pyrazole product is not a white or off-white solid/liquid as expected.
-
Causality: Colored impurities can arise from side reactions involving the hydrazine starting material, particularly with phenylhydrazine, or from the oxidation of reaction intermediates or the final product.[1]
-
Solutions:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite.[9]
-
Recrystallization: This technique is often very effective at removing colored impurities, as they are typically present in small amounts and will remain dissolved in the mother liquor upon cooling.[1]
-
Silica Gel Plug Filtration: For less polar impurities, passing a solution of the crude product through a short plug of silica gel can retain the colored compounds while allowing the desired pyrazole to elute.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying pyrazoles?
A1: The most common and effective purification strategies for pyrazoles are:
-
Column Chromatography: Particularly useful for separating regioisomers and other closely related impurities.[5][9]
-
Recrystallization: An excellent method for purifying solid pyrazole derivatives.[7]
-
Acid-Base Extraction: Highly effective for removing basic impurities like unreacted hydrazine.[1][10]
-
Distillation: A viable option for liquid pyrazoles with sufficient thermal stability.
Q2: How do I choose the best purification method?
A2: The choice of purification method depends on the physical and chemical properties of your pyrazole product and the unreacted starting materials. Consider the following:
-
Physical State: Recrystallization is suitable for solids, while distillation is for liquids.
-
Polarity Difference: Column chromatography is most effective when there is a significant difference in polarity between the product and impurities.
-
Acid-Base Properties: Acid-base extraction is ideal for separating acidic or basic starting materials from a neutral or weakly basic/acidic product.
Q3: Can I use recrystallization to separate regioisomers of a pyrazole?
A3: Fractional recrystallization can sometimes be used to separate regioisomers if they have different solubilities in a specific solvent system.[7] However, this can be a tedious process and often requires multiple recrystallization steps. Column chromatography is generally a more reliable method for separating regioisomers.[9]
Q4: My pyrazole is basic and sticks to the silica gel column. What can I do?
A4: The acidic nature of silica gel can cause strong adsorption of basic compounds. To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (1-2%), to the eluent.[8][11]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Data Presentation
Table 1: Physicochemical Properties of Common Starting Materials and a Model Pyrazole Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Hydrazine Hydrate | 50.06 | 118-119 | Miscible |
| Phenylhydrazine | 108.14 | 243.5 | Slightly soluble |
| Acetylacetone | 100.12 | 140.4 | 16 g/100 mL |
| Ethyl Acetoacetate | 130.14 | 181 | 2.86 g/100 mL[12] |
| 3,5-Dimethylpyrazole | 96.13 | 218 | Soluble |
Data is approximate and may vary with specific derivatives.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Excess Hydrazine Hydrate
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing the pyrazole, and the lower layer will be the aqueous phase containing the protonated hydrazine.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the hydrazine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole, now free of hydrazine.
Visualization
Diagram 1: Decision Workflow for Pyrazole Purification
This diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. jasco.hu [jasco.hu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Purification [chem.rochester.edu]
- 12. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in Diethyl 1H-pyrazole-3,4-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this synthesis. By understanding the root causes of impurity formation and employing robust analytical techniques, you can ensure the quality, consistency, and safety of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and analysis of this compound, providing explanations and actionable solutions.
Issue 1: Unexpected Peaks in Chromatographic Analysis (TLC, GC, HPLC)
Question: I am observing extra spots on my TLC plate (or unexpected peaks in my GC/HPLC chromatogram) after the synthesis of this compound. What are these, and how can I get rid of them?
Answer: The presence of additional peaks or spots indicates the formation of impurities. In the synthesis of this compound, which often involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound, several side reactions can occur.
Common Impurities and Their Origins:
-
Regioisomers: If an unsymmetrical precursor is used, the formation of regioisomers is a common issue. For instance, the reaction of a substituted hydrazine with an unsymmetrical dicarbonyl compound can lead to different pyrazole isomers.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the hydrazine or the dicarbonyl compound.
-
Side-Reaction Products: Various side reactions can occur, leading to a range of impurities. For example, self-condensation of the dicarbonyl compound or degradation of the hydrazine can generate unwanted byproducts.[2][3]
-
Hydrolysis Products: The ester groups of the desired product can be hydrolyzed to the corresponding carboxylic acids, especially if the reaction or workup conditions are not anhydrous.
Troubleshooting Workflow:
References
Technical Support Center: A Guide to the Regioselective Synthesis of Pyrazole Dicarboxylates
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing specifically substituted pyrazole dicarboxylates. The pyrazole core is a privileged scaffold in modern medicine and materials science, but controlling the precise placement of functional groups—a concept known as regioselectivity—remains a significant synthetic hurdle.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to overcome common challenges. We will explore the critical factors that govern isomeric outcomes in both pyrazole ring formation and subsequent functionalization.
Section 1: Troubleshooting Regioselectivity in Pyrazole Ring Formation via Cyclocondensation
The Knorr pyrazole synthesis and related cyclocondensation reactions between a 1,3-dicarbonyl compound and a hydrazine derivative are the most fundamental methods for constructing the pyrazole ring.[1][2] However, when using unsymmetrical dicarbonyls, the reaction can yield a mixture of two regioisomers, leading to difficult separation and reduced yield of the desired product.[1][3]
FAQ 1.1: "My condensation of an unsymmetrical β-dicarbonyl compound with methylhydrazine is producing a nearly 1:1 mixture of regioisomers. How can I control this reaction to favor a single product?"
This is a classic and critical challenge in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the dicarbonyl precursor, both of which can be attacked by the nucleophilic hydrazine. The final product ratio is determined by a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Causality and Mechanistic Insight: The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by cyclization and dehydration.[4][5] With a substituted hydrazine like methylhydrazine, the two nitrogen atoms have different nucleophilicities. The regiochemical outcome depends on which nitrogen attacks which carbonyl group first. The more nucleophilic nitrogen (the unsubstituted -NH2) is generally expected to attack the more electrophilic (less sterically hindered or more electron-deficient) carbonyl carbon.[3] However, in many standard solvents like ethanol, this selectivity is often poor.
Troubleshooting Protocol: Solvent-Mediated Regiocontrol
A highly effective, yet often overlooked, strategy is to leverage the unique properties of fluorinated alcohols as reaction solvents.[3][6] Unlike traditional protic solvents (e.g., ethanol), which are also nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic.[3] This prevents the solvent from competing with the hydrazine in attacking the more reactive carbonyl group, thereby dramatically enhancing the inherent regioselectivity of the reaction.[3]
Experimental Protocol: Regioselective Synthesis using HFIP
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.5 M.
-
Reactant Addition: Add methylhydrazine (1.1 equiv) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the HFIP under reduced pressure (ensure the rotary evaporator is equipped with a trap for fluorinated solvents).
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Data Summary: The Impact of Solvent on Regioselectivity
The following table summarizes typical results for the reaction of a 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, demonstrating the profound effect of the solvent choice.
| Solvent | Regioisomeric Ratio (Desired : Undesired) | Yield (%) | Reference |
| Ethanol (EtOH) | 57 : 43 | 91 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 88 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 85 | [6] |
Visualization of Competing Pathways
The diagram below illustrates the two competing cyclocondensation pathways that lead to the formation of regioisomers.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Green Synthesis of Pyrazoline Derivatives
Welcome to the technical support center for the green synthesis of pyrazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions encountered when employing environmentally benign synthesis methods. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Pyrazoline scaffolds are crucial in medicinal chemistry, but their traditional synthesis often involves hazardous solvents and long reaction times.[1][2] Green chemistry approaches offer compelling alternatives by improving efficiency, reducing waste, and enhancing safety.[3][4][5] This guide provides in-depth troubleshooting for four key areas of green pyrazoline synthesis: Microwave-Assisted Organic Synthesis (MAOS), Ultrasound-Assisted Synthesis (Sonochemistry), Mechanochemical Synthesis (Grinding), and the use of Green Solvents/Catalysts.
Section 1: Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[6] This technique dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.[6][7][8]
Troubleshooting and FAQs
Q1: My reaction mixture is charring or decomposing. What is causing this?
A1: This common issue typically stems from excessive temperature due to localized overheating or "hot spots."
-
Causality: Unlike conventional heating which warms the vessel walls first, microwave energy directly heats the polar reactants and solvent.[6] If the reaction is highly exothermic or the power is too high, the temperature can rise uncontrollably, leading to decomposition.
-
Solutions:
-
Reduce Microwave Power: Operate at the lowest power setting that still maintains the desired temperature. Many modern reactors allow for temperature control rather than just power control, which is ideal.[8][9]
-
Use a Stirrer: Ensure efficient stirring to distribute the heat evenly and prevent the formation of localized hot spots.
-
Pulse Heating: Program the microwave to cycle on and off. This allows time for heat to dissipate and provides more controlled heating.
-
Solvent Choice: Use a solvent with a moderate dielectric constant (tan δ) to ensure more controlled energy absorption. Highly polar solvents can heat too rapidly.[6]
-
Q2: My reaction yield is low, even though the reaction time is significantly shorter than conventional methods. Why?
A2: A low yield in a rapid microwave reaction often points to incomplete reaction or suboptimal temperature.
-
Causality: While microwaves accelerate reactions, the cyclization of chalcones to pyrazolines still requires a specific activation energy.[10] A short reaction time at an insufficient temperature may not allow the reaction to proceed to completion.
-
Solutions:
-
Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 10°C). Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal balance between reaction speed and yield.
-
Increase Hold Time: While the goal is speed, a slightly longer hold time at the target temperature (e.g., extending from 5 to 10 minutes) can significantly improve conversion without promoting side reactions.[9]
-
Check Reactant Purity: Impurities in your starting chalcones or hydrazines can interfere with the reaction. Ensure high purity of starting materials.
-
Q3: Can I use a domestic microwave oven for synthesis?
A3: It is strongly discouraged.[6] Domestic microwave ovens lack the necessary safety features and precise controls for chemical synthesis. They cannot monitor or control temperature and pressure, leading to significant safety hazards (e.g., explosions from sealed vessels) and poor reproducibility.[6] Always use a dedicated scientific microwave reactor designed for laboratory use.
Comparative Data: Conventional vs. Microwave Synthesis
| Pyrazoline Derivative | Conventional Method (Reflux) | Microwave-Assisted Method | Yield (%) Conventional | Yield (%) Microwave | Reference |
| Quinolin-2(1H)-one based pyrazoles | 10-12 hours | 5-7 minutes | 59-71% | 68-86% | [8] |
| 1H-pyrazolecarboxylates | Not specified | 20 minutes | Not specified | 81-89% | [9] |
| Triazolyl Pyrazolyl Pyrazoline Coumarins | Not specified | Shorter reaction time | Good | Good | [11] |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolines
This protocol describes a general procedure for the reaction of a chalcone with a hydrazine derivative under microwave irradiation.
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the chalcone (1 mmol), the appropriate hydrazine (1.2 mmol), and a suitable solvent (3-5 mL, e.g., ethanol or acetic acid).[8]
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel inside the cavity of the scientific microwave reactor. Set the target temperature (e.g., 120°C), maximum pressure (e.g., 20 bar), and hold time (e.g., 5-10 minutes).[8]
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (often aided by compressed air cooling in the reactor).
-
Work-up: Open the vessel carefully. Pour the reaction mixture into ice-cold water. The pyrazoline product will typically precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Workflow Diagram
References
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Diethyl 1H-pyrazole-3,4-dicarboxylate
A Comparative Approach to Structural Elucidation
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of significant interest due to their broad spectrum of biological activities.[1] This guide provides an in-depth analysis of Diethyl 1H-pyrazole-3,4-dicarboxylate, offering a comparative perspective with related structures to enhance understanding and aid in the confident structural elucidation of novel pyrazole-based entities. We will delve into the nuances of both ¹H and ¹³C NMR spectroscopy, supported by experimental protocols and data interpretation strategies.
The Subject: this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural framework, featuring a pyrazole core with two adjacent ethyl ester substituents, presents a unique set of spectroscopic characteristics. A thorough understanding of its NMR profile is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H and ¹³C NMR Spectral Analysis of this compound
The following tables summarize the expected chemical shifts for this compound. These values are based on established ranges for similar pyrazole and ester-containing compounds.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~10-13 | Broad Singlet | 1H |
| H5 | ~7.8-8.2 | Singlet | 1H |
| O-CH₂ (C3-ester) | ~4.4 | Quartet | 2H |
| O-CH₂ (C4-ester) | ~4.3 | Quartet | 2H |
| CH₃ (C3-ester) | ~1.4 | Triplet | 3H |
| CH₃ (C4-ester) | ~1.3 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C3-ester) | ~163 |
| C=O (C4-ester) | ~162 |
| C5 | ~135 |
| C3 | ~130 |
| C4 | ~115 |
| O-CH₂ (C3-ester) | ~61 |
| O-CH₂ (C4-ester) | ~60 |
| CH₃ (C3-ester) | ~14.5 |
| CH₃ (C4-ester) | ~14.2 |
Interpreting the Spectra: A Deeper Dive
-
¹H NMR Spectrum: The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of this proton.[5] The lone proton on the pyrazole ring, H5, is anticipated to be a singlet in the aromatic region. The two ethyl ester groups will each exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.[6][7][8] The methylene protons are deshielded due to their proximity to the electronegative oxygen atom.[2]
-
¹³C NMR Spectrum: The carbonyl carbons of the ester groups are the most downfield signals, typically found in the 160-170 ppm range.[3][4][9] The carbons of the pyrazole ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the dicarboxylate substituents. The methylene and methyl carbons of the ethyl groups will be observed in the upfield region of the spectrum.[10][11]
Comparative NMR Analysis: The Importance of Isomers and Analogs
To truly appreciate the subtleties of the NMR data for this compound, it is instructive to compare it with its structural isomer, Diethyl 1H-pyrazole-3,5-dicarboxylate, and a related analog.
Table 3: Comparative ¹H and ¹³C NMR Data of Pyrazole Derivatives
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | H5: ~7.8-8.2 (s) | C4: ~115, C5: ~135 |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | H4: ~7.0-7.2 (s) | C4: ~110, C3/C5: ~140 |
| 1-Phenyl-1H-pyrazole | H3: ~7.7 (d), H4: ~6.5 (t), H5: ~7.9 (d) | C3: ~140, C4: ~107, C5: ~129 |
Data for comparative compounds are estimations based on literature values for similar structures.[12][13]
Key Differences and Structural Insights
-
Proton at C4 vs. C5: The most striking difference between the 3,4- and 3,5-dicarboxylate isomers is the chemical shift of the lone proton on the pyrazole ring. In the 3,5-isomer, the H4 proton is flanked by two electron-withdrawing ester groups, but it is not directly adjacent to the ring nitrogen in the same way H5 is. This typically results in a more upfield chemical shift for H4 compared to H5.
-
Symmetry: Diethyl 1H-pyrazole-3,5-dicarboxylate possesses a higher degree of symmetry, which can sometimes lead to the C3 and C5 carbons being chemically equivalent, especially if there is rapid tautomeric exchange of the N-H proton.[5][14] In contrast, all three ring carbons in the 3,4-isomer are in distinct chemical environments.
-
Electronic Effects of Substituents: Comparing with 1-Phenyl-1H-pyrazole highlights the significant downfield shift of the pyrazole ring protons and carbons upon the introduction of the two electron-withdrawing ethyl ester groups. This deshielding effect is a fundamental principle in NMR spectroscopy.
Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines the key steps for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can be critical; for instance, DMSO-d₆ is often preferred for observing exchangeable protons like N-H.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Workflow Diagram
Caption: A typical workflow for the NMR analysis of a small molecule.
Conclusion
The comprehensive NMR analysis of this compound, especially when placed in the context of its isomers and other related pyrazole derivatives, provides a robust framework for its unambiguous structural identification. By understanding the interplay of substituent effects, symmetry, and fundamental NMR principles, researchers can leverage this powerful analytical technique to accelerate their research and development efforts. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working with pyrazole-based scaffolds and other complex heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 7. hnl1_sln.html [ursula.chem.yale.edu]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Diethyl 1H-pyrazole-3,4-dicarboxylate
Introduction: In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, pyrazole derivatives are of paramount importance, serving as "privileged scaffolds" in drug discovery due to their diverse biological activities.[1] Diethyl 1H-pyrazole-3,4-dicarboxylate is a key synthetic intermediate, whose structural integrity is crucial for the successful synthesis of more complex molecules. Electron Ionization Mass Spectrometry (EI-MS) stands as a definitive tool for its structural verification, offering a fragmentation "fingerprint" that is not only unique to the molecule but also provides deep insights into its chemical architecture.
This guide provides an in-depth analysis of the expected EI mass spectrum of this compound. We will delve into the causal mechanisms behind its fragmentation pattern, compare it with its structural isomer, Diethyl 1H-pyrazole-3,5-dicarboxylate, and provide the experimental framework necessary to acquire high-quality, reproducible data.
Predicted Fragmentation Pattern of this compound
The interpretation of a mass spectrum is a process of deductive reasoning, starting from the molecular ion (M+•) and systematically identifying the pieces lost to form the resulting fragment ions. For this compound (C₉H₁₂N₂O₄), the molecular weight is 212.2 g/mol .[2] Under EI-MS, we anticipate a distinct fragmentation cascade driven by the pyrazole core and the two adjacent diethyl ester functional groups.
The primary fragmentation events are expected to involve the ester groups, which are the most labile parts of the molecule. Key pathways include the loss of an ethoxy radical (•OCH₂CH₃), an ethyl radical (•CH₂CH₃), or a neutral ethanol molecule (HOCH₂CH₃), often followed by subsequent losses of carbon monoxide (CO). The stability of the pyrazole ring means its fragmentation, typically through the loss of molecules like hydrogen cyanide (HCN), will likely occur after initial losses from the side chains or from higher-energy fragment ions.[3]
Table 1: Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Formula | Proposed Structure / Neutral Loss | Significance |
| 212 | [M]⁺• | [C₉H₁₂N₂O₄]⁺• | Molecular Ion | Confirms the molecular weight of the compound. |
| 167 | [M - •OCH₂CH₃]⁺ | [C₇H₇N₂O₃]⁺ | Loss of an ethoxy radical. | A primary, high-mass fragment indicative of an ethyl ester. |
| 166 | [M - HOCH₂CH₃]⁺• | [C₇H₆N₂O₃]⁺• | Loss of a neutral ethanol molecule. | Likely via hydrogen rearrangement from the adjacent ester or the pyrazole N-H. |
| 139 | [M - •COOCH₂CH₃]⁺ | [C₆H₇N₂O₂]⁺ | Loss of a carbethoxy radical. | Indicates cleavage of the C-C bond between the pyrazole ring and an ester group. |
| 138 | [Fragment from m/z 166 - CO]⁺• | [C₆H₆N₂O₂]⁺• | Subsequent loss of carbon monoxide from the m/z 166 ion. | A common secondary fragmentation for ester-containing ions. |
| 111 | [Fragment from m/z 139 - CO]⁺ | [C₅H₇N₂O]⁺ | Subsequent loss of carbon monoxide from the m/z 139 ion. | Further demonstrates the presence of the carbonyl group. |
Proposed Fragmentation Pathway
The logical flow of fragmentation from the molecular ion to smaller, stable daughter ions can be visualized. This pathway highlights the most probable sequence of events under electron ionization, providing a roadmap for spectral interpretation.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparison Guide: 3,4- vs. 3,5-Dicarboxylate Isomers
The true diagnostic power of mass spectrometry is often revealed through comparative analysis. When we contrast the predicted spectrum of this compound with its common isomer, Diethyl 1H-pyrazole-3,5-dicarboxylate , we can hypothesize key differences that would allow for unambiguous identification.[2]
| Feature | This compound (Predicted) | Diethyl 1H-pyrazole-3,5-dicarboxylate (Predicted) | Rationale for Difference |
| Molecular Ion (m/z 212) | Present, abundance may be moderate. | Present, likely of similar or slightly higher abundance. | Both isomers have the same molecular weight. The 3,5-isomer might be slightly more stable, leading to a more abundant M+• peak. |
| [M - HOCH₂CH₃]⁺• (m/z 166) | Potentially prominent. | Less prominent. | The adjacent (ortho-like) positioning of the two ester groups in the 3,4-isomer can facilitate an "ortho-effect," where a hydrogen atom is easily transferred between the groups to eliminate a neutral ethanol molecule. This pathway is sterically hindered in the 3,5-isomer. |
| Ring Fragmentation | Likely occurs after initial ester fragmentation. | Ring fragmentation patterns may be more pronounced in the primary spectrum. | With the ester groups separated in the 3,5-isomer, direct fragmentation of the pyrazole ring might be a more competitive pathway compared to concerted eliminations from the side chains. |
| Overall Pattern | Spectrum likely dominated by losses related to the ester groups and their interactions. | Spectrum may show a cleaner pattern of sequential ester fragmentation without interaction-driven peaks. | The proximity of functional groups is a major driver of unique fragmentation pathways. |
This comparative logic is a cornerstone of structural elucidation. The presence of a significant peak at m/z 166 would be strong evidence for the 3,4-substitution pattern over the 3,5- pattern.
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
Trustworthy data is the foundation of accurate interpretation. The following protocol outlines the standard procedure for analyzing a thermally stable, low-polarity compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[4]
Objective: To obtain a clean, reproducible EI mass spectrum and determine the fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo ISQ).
-
EI Source.
-
Quadrupole Mass Analyzer.
Procedure:
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Ensure the sample is fully dissolved to prevent column or injector contamination.
-
-
GC Method Parameters:
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standardized energy that ensures fragmentation patterns are reproducible and comparable to library spectra.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 400. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes. This prevents the mass spectrometer from detecting the large solvent peak, which can cause premature filament burnout.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Identify the chromatographic peak corresponding to the compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum, identifying the molecular ion and key fragments as outlined in this guide. Compare the obtained spectrum against a library (if available) and the predicted fragmentation patterns.
-
Conclusion
The mass spectrum of this compound provides a rich dataset for its unequivocal structural confirmation. By understanding the fundamental principles of fragmentation for heterocyclic and ester-containing compounds, one can predict and interpret its mass spectrum with high confidence. The key to distinguishing it from its 3,5-isomer lies in identifying fragments that arise from the unique spatial relationship of its adjacent ester groups. The application of a standardized GC-MS protocol ensures that the data obtained is both high in quality and comparable to established literature, forming a trustworthy basis for research and development decisions.
References
A Comparative Guide to FT-IR Spectroscopy of Pyrazole Dicarboxylate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of Pyrazole Dicarboxylates
Pyrazole dicarboxylates are a cornerstone in medicinal chemistry and materials science, frequently appearing as key building blocks in pharmaceuticals and as linkers in metal-organic frameworks (MOFs). Their biological activity and material properties are intrinsically linked to their molecular structure, including the orientation and coordination of the dicarboxylate functional groups and the electronic environment of the pyrazole ring.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the structural characteristics of these molecules. By probing the vibrational modes of the constituent functional groups, we can garner a detailed "vibrational fingerprint" that provides insights into:
-
Carboxylic Acid/Carboxylate Group Status: Distinguishing between the protonated carboxylic acid (-COOH) and deprotonated carboxylate (-COO⁻) forms.
-
Coordination Modes: In the context of metal complexes or salts, identifying how the carboxylate groups coordinate to metal centers (e.g., monodentate, bidentate, bridging).
-
Isomeric and Substituent Effects: Differentiating between isomers (e.g., 3,4- vs. 3,5-dicarboxylic acid) and understanding the electronic influence of various substituents on the pyrazole ring.
-
Hydrogen Bonding: Assessing the presence and nature of intra- and intermolecular hydrogen bonds.
This guide will comparatively analyze the FT-IR spectra of pyrazole dicarboxylates, providing the necessary framework for robust spectral interpretation.
Deconstructing the Spectrum: Characteristic Vibrational Modes
The FT-IR spectrum of a pyrazole dicarboxylate is a composite of the vibrational modes of the pyrazole ring and the dicarboxylic acid/carboxylate moieties. A thorough understanding of these individual components is paramount for accurate spectral assignment.
The Dicarboxylate Signature: More Than Just a Carbonyl Stretch
The carboxylic acid and carboxylate groups give rise to some of the most intense and diagnostic bands in the FT-IR spectrum.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is typically observed in the range of 3300-2500 cm⁻¹ for the O-H stretching vibration of the carboxylic acid group.[1] This broadening is a hallmark of strong hydrogen bonding, often occurring as dimers in the solid state.
-
C=O Stretch (Carboxylic Acid): An intense, sharp band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the protonated carboxylic acid.[1] For 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, this peak has been reported at 1717 cm⁻¹.[2]
-
Asymmetric and Symmetric COO⁻ Stretches (Carboxylate): Upon deprotonation to the carboxylate anion (-COO⁻), the C=O and C-O stretching vibrations couple to give two distinct bands:
The key to unlocking detailed structural information lies in the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ). This value is highly sensitive to the coordination environment of the carboxylate group, as detailed in Table 1.
Table 1: Correlation of Carboxylate Coordination Mode with FT-IR Frequencies
| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Separation (Δν = νₐₛ - νₛ) (cm⁻¹) | Rationale |
| Ionic | ~1580 - 1550 | ~1420 - 1400 | < 200 | Symmetrical charge distribution on oxygen atoms. |
| Monodentate | ~1650 - 1590 | ~1400 - 1300 | > 200 | One C-O bond has more double bond character, increasing the separation. |
| Bidentate (Chelating) | ~1560 - 1520 | ~1450 - 1400 | < 150 | Both oxygen atoms are coordinated, leading to a more symmetric structure and smaller separation. |
| Bidentate (Bridging) | ~1610 - 1570 | ~1420 - 1380 | ~140 - 200 | Similar to the ionic form, but with slight variations depending on the metal and geometry. |
Data compiled from multiple sources.
This correlation is a powerful diagnostic tool. For instance, in metal-organic frameworks, a large Δν value (>200 cm⁻¹) strongly suggests a monodentate coordination of the pyrazole dicarboxylate linker to the metal centers.
The Pyrazole Ring: A Complex System of Vibrations
The pyrazole ring exhibits a series of characteristic vibrations, though they are often of lower intensity than the carboxylate bands. These are crucial for confirming the presence of the heterocyclic core.
-
N-H Stretch: For unsubstituted pyrazoles, a band in the region of 3200-3100 cm⁻¹ can be attributed to the N-H stretching vibration.[4] This can sometimes be obscured by the broad O-H band of the carboxylic acid.
-
C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring typically appear between 3100-3000 cm⁻¹ .[5]
-
Ring Stretching (C=C, C=N, C-N): A series of medium to weak intensity bands between 1600-1400 cm⁻¹ are characteristic of the pyrazole ring stretching modes.[5][6] For 1H-pyrazole-3,5-dicarboxylic acid, multiple peaks at 1557, 1445, and 1393 cm⁻¹ have been assigned to these vibrations.[6] The C=N stretching vibration is often observed around 1542-1562 cm⁻¹.[2]
-
N-N Stretch: The N-N stretching vibration has been reported around 1108 cm⁻¹.[5]
Comparative Analysis: Unveiling Structural Differences
FT-IR spectroscopy excels at differentiating between closely related pyrazole dicarboxylate structures.
Isomeric Differentiation: 1H-Pyrazole-3,5-dicarboxylic Acid vs. 1H-Pyrazole-3,4-dicarboxylic Acid
While a direct comparative study is not abundant in the literature, we can infer the expected spectral differences based on the analysis of individual compounds and their derivatives. The primary distinction will arise from the different substitution patterns and the resulting changes in molecular symmetry and dipole moments.
For 1H-pyrazole-3,5-dicarboxylic acid , the higher symmetry (C₂ᵥ point group, ignoring the N-H proton) can lead to fewer and potentially sharper IR bands compared to the less symmetric 1H-pyrazole-3,4-dicarboxylic acid . The positions of the C-H in-plane and out-of-plane bending vibrations in the fingerprint region (< 1000 cm⁻¹) are also expected to differ significantly due to the different placement of the hydrogen atom on the ring.
Table 2: Key Vibrational Frequencies for Pyrazole Dicarboxylic Acid Isomers and Derivatives
| Vibrational Mode | 1H-Pyrazole-3,5-dicarboxylic acid (cm⁻¹) | 1-Aryl-1H-pyrazole-3,4-dicarboxylic acid Derivatives (cm⁻¹) |
| O-H stretch | Broad, ~3300-2500 | 3427 |
| C=O stretch | 1674 (asymmetric), 1489 (symmetric)[6] | 1717 |
| C=N stretch | ~1557 | 1542 |
| Pyrazole Ring Stretches | 1557, 1445, 1393, 1317, 1266, 1204[6] | Not explicitly assigned |
Note: The data for 1H-pyrazole-3,5-dicarboxylic acid may represent the carboxylate form in a metal complex. The 1-Aryl-1H-pyrazole-3,4-dicarboxylic acid data is for the protonated form.[2][6]
Substituent Effects
The introduction of substituents on the pyrazole ring can significantly alter the FT-IR spectrum. Electron-withdrawing or electron-donating groups can change the bond strengths and dipole moments of the ring and the attached carboxylate groups. For example, the presence of electron-withdrawing groups can lead to a shift in the C=O stretching frequency to higher wavenumbers.[3]
Comparison with Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary vibrational techniques. While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability.[7] For pyrazole dicarboxylates, this leads to some key differences:
-
Symmetry: For centrosymmetric molecules, vibrations that are IR-active are Raman-inactive, and vice-versa. While pyrazole dicarboxylates are not strictly centrosymmetric, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.
-
Functional Group Sensitivity: FT-IR is particularly sensitive to polar bonds like C=O and O-H, resulting in very strong absorptions. Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as C=C bonds within the pyrazole ring.[7]
-
Water Interference: Water has a strong IR absorption, which can be problematic for aqueous samples or hydrated compounds. Raman scattering from water is weak, making it a better choice for these systems.[8]
A study on 3,5-pyrazoledicarboxylic acid and its lanthanide complexes utilized both techniques to establish the coordination modes of the metal ions.[9]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following is a detailed, self-validating protocol for the analysis of solid pyrazole dicarboxylate samples using the KBr pellet method. The causality behind each step is explained to ensure a robust and reproducible measurement.
Rationale for KBr Pellet Method
Potassium bromide (KBr) is the most common matrix for solid-state FT-IR transmission measurements due to several key properties:
-
IR Transparency: KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹), meaning it does not have its own absorption bands that would interfere with the sample spectrum.[10]
-
Plasticity: Under high pressure, the soft, crystalline KBr flows and forms a transparent, glass-like disc, embedding the sample in a uniform matrix.[11]
-
Chemical Inertness: KBr is generally unreactive with most organic compounds.[11]
Step-by-Step Protocol
-
Sample and KBr Preparation (The Drying Step is Critical):
-
Causality: KBr is hygroscopic and readily absorbs atmospheric water, which has strong IR absorptions that can obscure the sample spectrum.[10]
-
Procedure: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours. Store the dried KBr in a desiccator. Ensure your pyrazole dicarboxylate sample is also thoroughly dried.
-
-
Grinding and Mixing (Particle Size Matters):
-
Causality: To obtain a clear spectrum, the sample particles must be ground to a size smaller than the wavelength of the IR radiation. Large particles cause light scattering (the Christiansen effect), leading to a sloping baseline and distorted peaks.[10]
-
Procedure: In a clean and dry agate mortar and pestle, weigh out approximately 1-2 mg of your pyrazole dicarboxylate sample and 200-300 mg of the dried KBr. The sample concentration should be between 0.5% and 2% by weight.[12] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Pressing (Creating the Transparent Disc):
-
Causality: Sufficient pressure is required to cause the KBr to cold-flow and form a transparent, solid matrix, eliminating air pockets that can scatter the IR beam.
-
Procedure: Transfer a portion of the KBr-sample mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. If available, applying a vacuum during pressing can help remove trapped air and improve pellet transparency.
-
-
Spectrum Acquisition (Background Correction is Key):
-
Causality: A background spectrum must be collected to account for absorptions from atmospheric CO₂ and water vapor, as well as the instrumental response. The final sample spectrum is a ratio of the sample scan to the background scan.
-
Procedure:
-
Place an empty pellet holder or a pure KBr pellet in the spectrometer and collect a background spectrum.
-
Carefully remove the pressed pellet from the die and place it in the sample holder.
-
Collect the sample spectrum. The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
-
-
Data Validation and Interpretation:
-
Causality: A high-quality spectrum will have a flat baseline, minimal noise, and no "bottomed-out" peaks (100% absorption).
-
Procedure: Examine the spectrum for the characteristic bands of the pyrazole ring and dicarboxylate groups as detailed in this guide. Compare the obtained spectrum with literature data for validation.
-
Visualizing the Concepts
To aid in the understanding of the structures and processes discussed, the following diagrams are provided.
Molecular Structure of 1H-Pyrazole-3,5-dicarboxylic Acid
Caption: Structure of 1H-Pyrazole-3,5-dicarboxylic Acid.
Carboxylate Coordination Modes
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. youtube.com [youtube.com]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
A Comparative Crystallographic Guide to Diethyl 1H-pyrazole-3,4-dicarboxylate and its Derivatives
For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms within a molecule is paramount. It governs molecular interactions, dictates biological activity, and defines the properties of materials. In the realm of heterocyclic chemistry, pyrazole derivatives stand out for their broad spectrum of applications, from pharmaceuticals to agrochemicals. This guide provides an in-depth comparative analysis of the X-ray crystal structure of key 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, offering insights into their molecular conformation, hydrogen bonding patterns, and crystal packing. While a definitive crystal structure for Diethyl 1H-pyrazole-3,4-dicarboxylate is not publicly available, we will draw critical comparisons from its closely related dimethyl analogs, providing a robust framework for understanding its solid-state behavior.
The Significance of Pyrazole Scaffolds and Crystallographic Analysis
Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional structure of these molecules.[1] This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.
Comparative Analysis of 1-Aryl-1H-pyrazole-3,4-dicarboxylate Derivatives
A detailed examination of the crystal structures of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (Compound II ) and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (Compound III ) provides a foundation for understanding the structural nuances of this class of compounds.[1][2] These structures, determined with high precision, reveal the influence of the N-aryl substituent on the overall molecular conformation and intermolecular interactions.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for two representative 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. This data highlights the similarities and subtle differences in their crystal packing.
| Parameter | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II)[1][2] | Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III)[1][2] |
| Chemical Formula | C₁₃H₁₂N₂O₄ | C₁₄H₁₄N₂O₄ |
| Formula Weight | 260.25 | 274.27 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.998(2) | 11.123(3) |
| b (Å) | 8.441(2) | 8.398(2) |
| c (Å) | 13.568(3) | 14.712(4) |
| β (°) | 98.41(3) | 100.11(3) |
| Volume (ų) | 1244.5(5) | 1352.1(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.389 | 1.347 |
The data indicates that both compounds crystallize in the same monoclinic space group, P2₁/c, suggesting similar packing motifs. The introduction of a methyl group on the phenyl ring in Compound III leads to a predictable increase in the unit cell volume.
Molecular Conformation and Intermolecular Interactions
In both dimethyl esters, C—H···O hydrogen bonds are the dominant intermolecular interactions, leading to the formation of cyclic centrosymmetric dimers.[1][2] This is a common supramolecular motif in pyrazole derivatives. The planarity of the pyrazole ring is a consistent feature, though the orientation of the dicarboxylate substituents can vary.
A key observation in the crystal structure of dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate is the disorder of one of the methoxycarbonyl groups over two positions.[1][2] This suggests a low rotational barrier for this group in the solid state.
The following diagram illustrates the fundamental molecular structure of a 1-Aryl-1H-pyrazole-3,4-dicarboxylate.
Caption: Molecular structure of a 1-Aryl-1H-pyrazole-3,4-dicarboxylate.
Experimental Protocols
The synthesis and crystallographic analysis of these pyrazole derivatives follow a well-established set of procedures.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the 1,3-dipolar cycloaddition of a diazo compound to an alkyne.[3]
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting alkyne (1 mmol) in a suitable solvent (e.g., hexane).
-
Addition of Diazo Compound: Add trimethylsilyl diazomethane (2M solution in hexane; 1.1 mmol) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkynes, gentle heating (e.g., 80 °C) may be required.
-
Work-up: Upon completion of the reaction, evaporate the excess reagent and solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting pyrazole can be purified by column chromatography or recrystallization to yield the pure this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves growing a high-quality single crystal and analyzing it using an X-ray diffractometer.
Step-by-step methodology:
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares procedures.
The following diagram outlines the general workflow for crystal structure determination.
Caption: Workflow for Crystal Structure Determination.
Conclusion
The X-ray crystallographic analysis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives provides invaluable insights into their solid-state structures. The comparative data presented here for dimethyl esters serves as a strong predictive tool for understanding the crystal packing and intermolecular interactions of the analogous diethyl ester. The formation of hydrogen-bonded dimers is a characteristic feature of this class of compounds. A thorough understanding of these three-dimensional structures is crucial for the rational design of novel pyrazole-based compounds with tailored properties for applications in medicinal chemistry and materials science.
References
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the design of pharmaceuticals targeting a wide range of diseases. Consequently, the efficient and regioselective synthesis of substituted pyrazoles is a topic of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the most prominent and field-proven methods for synthesizing substituted pyrazoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices and providing detailed, validated protocols. Our goal is to equip you with the knowledge to not only execute these syntheses but to rationally select and optimize the ideal method for your specific target molecule.
I. The Classical Approach: Knorr/Paal-Knorr Pyrazole Synthesis
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, broadly known as the Knorr or Paal-Knorr pyrazole synthesis, is arguably the most fundamental and widely used method for constructing the pyrazole ring.[2][3] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.[4]
Mechanism Deep Dive: Understanding Regioselectivity
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups.[5] This is followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole.[6]
A critical challenge, however, arises when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers.[1][7] Controlling this regioselectivity is often the primary concern in process development. The outcome is governed by a delicate interplay of:
-
Steric Factors: Bulky substituents on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups can activate an adjacent carbonyl for attack. The nucleophilicity of the two nitrogen atoms in the hydrazine is also a key factor.
-
Reaction pH: The acidity of the medium can significantly influence the reaction pathway and, therefore, the isomeric ratio.[1]
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. For instance, using aprotic dipolar solvents like DMF or NMP in the presence of a strong acid can lead to high regioselectivity, favoring one isomer by as much as 98:2, whereas traditional conditions in ethanol might yield an equimolar mixture.[8]
Representative Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol outlines a general procedure for the Knorr synthesis, which can be adapted for various substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using glacial acetic acid, this addition can be exothermic and should be done carefully.[3][5]
-
Heating: Heat the reaction mixture to reflux (approximately 100-120°C) for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature or in an ice bath. If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole.
II. The [3+2] Cycloaddition Approach
1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective alternative for constructing the pyrazole ring.[4][9] The most common variant for pyrazole synthesis is the Huisgen [3+2] cycloaddition, which involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or a suitable alkene equivalent.[9]
Mechanism Deep Dive: Ensuring Regiocontrol
This reaction class offers excellent control over regioselectivity, which is a significant advantage over the classical Knorr synthesis. For instance, in the reaction of diazoalkanes with alkynes, the terminal nitrogen of the diazo compound typically bonds to the more electron-deficient carbon of the alkyne.[10]
A highly effective strategy involves the in situ generation of nitrile imines from hydrazonoyl halides in the presence of a base like triethylamine. These nitrile imines then readily react with alkyne surrogates, such as α-bromocinnamaldehyde, to form a bromopyrazoline intermediate. This intermediate then undergoes spontaneous dehydrobromination to yield the fully aromatic, tetrasubstituted pyrazole.[9] This method is particularly valuable as it avoids the direct handling of potentially unstable alkynes.[9]
Representative Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via Nitrile Imine Cycloaddition
This protocol is adapted from a demonstrated regioselective synthesis of novel pyrazoles.[9]
Materials:
-
α-bromocinnamaldehyde (alkyne surrogate) (1.0 eq)
-
Hydrazonoyl chloride (nitrile imine precursor) (1.0 eq)
-
Triethylamine (base) (1.1 eq)
-
Dry solvent (e.g., chloroform or dichloromethane)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the α-bromocinnamaldehyde (1.0 eq) and the hydrazonoyl chloride (1.0 eq) in the dry solvent in a round-bottom flask.
-
Base Addition: Add triethylamine (1.1 eq) to the solution to initiate the in situ generation of the nitrile imine.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of starting materials by TLC (typically 7-10 hours).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes-ethyl acetate eluent system) to afford the pure tetrasubstituted pyrazole.[9]
III. Comparative Analysis of Synthesis Methods
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of regiochemical purity. The following table provides a direct comparison of the two major approaches discussed.
| Feature | Knorr / Paal-Knorr Synthesis | 1,3-Dipolar Cycloaddition |
| Key Reactants | 1,3-Dicarbonyl Compound, Hydrazine | 1,3-Dipole (e.g., Nitrile Imine), Alkyne or Alkyne Surrogate |
| Typical Conditions | Acid or base catalysis, often requires heating.[4] | Often base-mediated, proceeds at room temperature.[4] |
| Typical Yields | 70-95%[2][4] | 70-86%[4][9] |
| Regioselectivity | Major challenge with unsymmetrical dicarbonyls.[1][4] | Generally high and predictable.[4][9] |
| Substrate Scope | Broad, relies on readily available dicarbonyls. | Wide, allows for complex and diverse substitution patterns. |
| Key Advantages | Straightforward procedure, common starting materials.[4] | High regioselectivity, mild reaction conditions.[9] |
| Key Disadvantages | Potential for regioisomeric mixtures.[4] | May require in situ generation of reactive intermediates.[4] |
Strategic Workflow for Method Selection
The choice between these powerful synthetic strategies can be visualized as a logical workflow.
Mechanistic Overview of the Knorr Pyrazole Synthesis
The following diagram illustrates the competing pathways in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl is used.
IV. Conclusion
The synthesis of substituted pyrazoles is a well-established field, yet it continues to evolve with the demand for greater efficiency, selectivity, and molecular complexity. The classical Knorr synthesis remains a workhorse due to its simplicity and the accessibility of its precursors. However, for targets where absolute regiochemical control is non-negotiable, 1,3-dipolar cycloaddition methods offer a superior and elegant solution.
By understanding the mechanistic principles that govern these reactions, researchers can make informed decisions, moving beyond trial-and-error and toward rational design. The choice of solvent, catalyst, and reaction conditions are not arbitrary variables but powerful tools to steer the reaction toward the desired isomeric product. This guide serves as a foundational resource to empower scientists in their pursuit of novel pyrazole-based molecules that may one day become life-changing therapeutics.
V. References
-
BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. 1
-
National Institutes of Health (NIH). (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. 9
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). 11
-
BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. 4
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 8
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. 12
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. 6
-
National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 13
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2
-
Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. --INVALID-LINK--
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. 7
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. 14
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. 3
-
Wikipedia. (2025). Diazoalkane 1,3-dipolar cycloaddition. 10
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. 15
-
ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloadditions of Diazoalkanes with Heteroatom-Substituted Alkynes: Theory and Experiment. 16
-
ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. 17
-
National Institutes of Health (NIH). (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. 18
-
SciSpace. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. 19
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. 20
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. 21
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. 22
-
Europe PMC. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. 23
-
BenchChem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis. 5
-
Wikipedia. (n.d.). Paal–Knorr synthesis. 24
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. 25
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates [ouci.dntb.gov.ua]
- 24. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 25. rgmcet.edu.in [rgmcet.edu.in]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents. The synthesis of substituted pyrazoles, however, frequently yields a mixture of regioisomers, the separation and unambiguous identification of which are critical for ensuring product efficacy, safety, and regulatory compliance. This guide provides an in-depth, objective comparison of pyrazole regioisomers using fundamental spectroscopic techniques, supported by experimental data and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Challenge of Pyrazole Regioisomerism
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a common route to pyrazole synthesis.[1] This reaction can, and often does, result in the formation of two or more regioisomers, for example, the 1,3- and 1,5-disubstituted products. These isomers often possess very similar physicochemical properties, making their separation and characterization a non-trivial task.[2] The precise location of substituents on the pyrazole ring can profoundly influence the molecule's biological activity, making definitive structural elucidation paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between pyrazole regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide a detailed picture of the molecular structure, allowing for unambiguous assignment.
¹H and ¹³C NMR: A First Look at the Chemical Environment
The chemical shifts of protons and carbons in the pyrazole ring are highly sensitive to the electronic environment, which is directly influenced by the position of substituents.
For N-substituted pyrazoles, the position of the substituent on one of the two nitrogen atoms significantly alters the chemical shifts of the ring protons and carbons. For instance, in 1-methylpyrazole, the protons at the C3 and C5 positions are distinct, whereas in the tautomeric 3(5)-methylpyrazole, rapid proton exchange between the two nitrogen atoms can lead to averaged signals for the C3 and C5 carbons at room temperature.[3]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Methylpyrazole Isomers in CDCl₃ [4][5][6]
| Position | 1-Methylpyrazole | 3(5)-Methylpyrazole (Tautomeric Average) |
| ¹H NMR | ||
| H3 | ~7.5 (d) | ~7.4 (s) |
| H4 | ~6.2 (t) | ~5.8 (s) |
| H5 | ~7.4 (d) | ~7.4 (s) |
| N-CH₃ | ~3.9 (s) | - |
| C-CH₃ | - | ~2.3 (s) |
| ¹³C NMR | ||
| C3 | ~138.7 | ~148.4 |
| C4 | ~105.4 | ~101.8 |
| C5 | ~129.2 | ~148.4 |
| N-CH₃ | ~39.1 | - |
| C-CH₃ | - | ~11.2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The key takeaway from 1D NMR is the distinct difference in chemical shifts and multiplicities that arise from the asymmetry introduced by N-substitution. However, for more complex substitution patterns, 1D NMR alone may not be sufficient for a definitive assignment.
2D NMR: Unambiguous Structure Determination
Two-dimensional NMR techniques are indispensable for resolving structural ambiguities.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, in a 1,5-disubstituted pyrazole, a correlation will be observed between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. Conversely, in a 1,3-disubstituted isomer, this correlation will be with the C3 carbon.[7][8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for differentiating regioisomers where substituents on the nitrogen and an adjacent carbon can exhibit a through-space NOE correlation in one isomer but not the other.[2][7] For example, an NOE can be observed between the N-methyl protons and the protons of a C5-phenyl group in a 1,5-disubstituted pyrazole, a correlation that would be absent in the 1,3-isomer.[8]
¹⁵N NMR: A Direct Probe of the Heterocyclic Core
While less common, ¹⁵N NMR can be a powerful tool for distinguishing pyrazole regioisomers. The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to their immediate substitution and electronic environment.[9][10] The "pyridine-like" nitrogen (doubly bonded) and the "pyrrole-like" nitrogen (singly bonded to a substituent and a carbon) exhibit distinct chemical shifts, which are differentially affected by the placement of substituents on the ring.[11][12]
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to differentiate between regioisomers. While isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ.[11]
The fragmentation of the pyrazole ring typically involves two main pathways: the expulsion of HCN and the loss of N₂.[13][14] The position of substituents can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.[15]
For example, in substituted pyrazoles, the initial loss of a substituent followed by ring fragmentation can produce a unique fingerprint for each isomer. It is highly recommended to create a user-generated mass spectral library with certified reference standards of the expected isomers to improve the confidence of identification.[11]
Table 2: Key Differentiating Features in Mass Spectrometry
| Regioisomer Type | Expected Differentiating Fragmentation Behavior |
| 1,3- vs. 1,5-Disubstituted | The relative abundance of fragments arising from the loss of substituents at C3 vs. C5 can differ due to the stability of the resulting radical cations. |
| N-Substituted vs. C-Substituted | N-substituted pyrazoles may show fragmentation pathways involving the N-substituent, such as the loss of an alkyl radical, which would be absent in C-substituted isomers. |
Infrared (IR) Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the functional groups present in a molecule. While generally less definitive than NMR for distinguishing pyrazole regioisomers, it can offer complementary data. Key vibrational modes to consider are:
-
N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching vibration is typically observed in the range of 3400-3500 cm⁻¹.[16]
-
C=N and C=C Stretching: These vibrations within the pyrazole ring occur in the 1400-1600 cm⁻¹ region.[1]
-
C-H Stretching and Bending: Aromatic C-H stretching is observed around 3100 cm⁻¹, while out-of-plane C-H bending modes in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern.[4][17]
Subtle shifts in the positions of these bands can be observed between regioisomers due to changes in the dipole moment and bond strengths, but these differences are often minor and require careful comparison with reference spectra.[18]
Experimental Protocols
I. NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY)
Objective: To obtain high-resolution 1D and 2D NMR spectra for unambiguous structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[19]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or as needed for desired signal-to-noise).
-
-
HMBC:
-
Optimize for a long-range coupling constant of 8-10 Hz.
-
-
NOESY:
-
Use a mixing time of 500-800 ms to observe key through-space interactions.
-
-
II. Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum and fragmentation pattern for isomer differentiation.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[20][21]
-
Ensure the sample is free from non-volatile salts or buffers, as these can interfere with ionization.[22] If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge for cleanup.[23]
-
Filter the solution through a 0.22 µm syringe filter before introduction into the instrument.[24]
-
-
Instrument Parameters (for a GC-MS system):
-
Gas Chromatography (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar column (e.g., DB-5ms) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to above the expected molecular ion.
-
-
Visualization of Analytical Workflows
Caption: Workflow for pyrazole regioisomer determination.
Conclusion
The definitive characterization of pyrazole regioisomers is a critical step in the development of new chemical entities. While a suite of spectroscopic techniques can be employed, NMR spectroscopy, particularly 2D methods like HMBC and NOESY, provides the most conclusive evidence for structural assignment. Mass spectrometry offers valuable complementary data on molecular weight and fragmentation, while IR spectroscopy can confirm the presence of key functional groups. By employing a logical and systematic approach that integrates these techniques, researchers can confidently elucidate the structures of their synthesized pyrazole derivatives, ensuring the integrity and quality of their scientific endeavors.
References
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- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. benchchem.com [benchchem.com]
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- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
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- 15. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 24. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Study on the Reactivity of Pyrazole-3,4- vs. 3,5-Dicarboxylates: A Guide for Researchers
For researchers and professionals in drug development and materials science, pyrazole dicarboxylates serve as invaluable scaffolds. Their rigid, aromatic core and versatile functional handles make them ideal building blocks for a diverse range of molecules, from pharmaceuticals to metal-organic frameworks (MOFs).[1] However, the seemingly subtle difference in the placement of the carboxyl groups—adjacent in the 3,4-isomer versus separated in the 3,5-isomer—gives rise to significant disparities in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of pyrazole-3,4-dicarboxylates and pyrazole-3,5-dicarboxylates, supported by mechanistic principles and experimental considerations, to aid in the strategic selection and application of these important intermediates.
Introduction: The Significance of Pyrazole Dicarboxylates
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, appearing in drugs with analgesic, anti-inflammatory, and anti-cancer properties.[2][3] The dicarboxylate derivatives, in particular, offer multiple points for chemical modification, allowing for the construction of complex molecular architectures. Pyrazole-3,5-dicarboxylic acid is a well-established linker in the formation of MOFs, where its V-shape and coordination sites are highly valued.[4] The 3,4-isomer, while less common, provides a unique platform for creating fused heterocyclic systems and compounds where proximal functional groups are essential for biological activity or material properties.
Electronic and Steric Landscape: The Root of Reactivity Differences
The reactivity of the carboxyl groups in these isomers is governed by a combination of electronic effects inherent to the pyrazole ring and the steric environment created by the substituents.
Electronic Effects
The pyrazole ring is an interesting case of a heteroaromatic system. The nitrogen atom at position 1 (N1) is pyrrole-like, contributing its lone pair to the aromatic sextet, while the nitrogen at position 2 (N2) is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring. This electronic arrangement leads to an uneven distribution of electron density across the carbon atoms. Computational and experimental studies have shown that the C4 position is relatively electron-rich, whereas the C3 and C5 positions are electron-deficient.[5]
This has profound implications for the acidity and electrophilicity of the carboxyl groups:
-
Pyrazole-3,5-dicarboxylic acid: The two carboxyl groups are attached to electron-deficient carbons (C3 and C5). This inductively withdraws electron density from the carboxylic acid groups, stabilizing the corresponding carboxylate anions and thus increasing their acidity. The predicted pKa1 for pyrazole-3,5-dicarboxylic acid is approximately 3.24, indicating it is a moderately strong organic acid.[1][3]
-
Pyrazole-3,4-dicarboxylic acid: One carboxyl group is at the electron-deficient C3 position, while the other is at the electron-rich C4 position. The carboxyl group at C3 will be more acidic than the one at C4. Furthermore, the electron-withdrawing nature of one carboxyl group deactivates the other, an effect that is more pronounced due to their proximity.[6]
Steric Hindrance and Intramolecular Interactions
The spatial arrangement of the carboxyl groups also plays a critical role:
-
Pyrazole-3,4-dicarboxylates: The adjacent carboxyl groups can lead to significant steric hindrance, particularly in reactions involving bulky nucleophiles. This arrangement is analogous to ortho-substituted benzoic acids, which are notoriously difficult to esterify under standard conditions due to steric impediment of the carboxyl carbon.[7] Additionally, the proximity of the two acidic protons allows for strong intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule.[8]
-
Pyrazole-3,5-dicarboxylates: The carboxyl groups are spatially separated, minimizing steric hindrance. This allows for more facile access of reagents to either carboxyl group. Intramolecular hydrogen bonding between the two carboxyl groups is not possible, but intermolecular hydrogen bonding plays a significant role in its crystal structure.[9]
The interplay of these electronic and steric factors is summarized in the diagram below.
Caption: Key factors influencing the reactivity of pyrazole dicarboxylates.
Comparative Reactivity in Key Transformations
The differences in electronic and steric profiles lead to distinct behaviors in common synthetic transformations.
Esterification
Esterification is a fundamental reaction for modifying carboxylic acids. The choice of isomer has a significant impact on the reaction outcome and conditions required.
-
Pyrazole-3,5-dicarboxylates: Due to lower steric hindrance, these compounds are readily esterified using standard methods such as Fischer esterification (acid catalysis with alcohol). The two carboxyl groups exhibit similar reactivity, often leading to the formation of the diester as the major product, although monoester can be obtained by controlling stoichiometry.
-
Pyrazole-3,4-dicarboxylates: Direct esterification is more challenging due to steric hindrance.[7] Forcing conditions (high temperature, strong acid) may be required, which can lead to side reactions. Selective mono-esterification can be difficult to achieve. A more effective approach is often a two-step process involving conversion to a more reactive intermediate like an acid chloride, followed by reaction with the alcohol.
| Feature | Pyrazole-3,4-dicarboxylate | Pyrazole-3,5-dicarboxylate |
| Reaction Rate | Slower, requires harsher conditions | Faster, proceeds under milder conditions |
| Steric Hindrance | High | Low |
| Selectivity | Difficult to control (mono- vs. di-ester) | Controllable via stoichiometry |
| Recommended Method | Acid chloride formation followed by alcoholysis | Direct Fischer esterification |
Amidation
Amidation is crucial for the synthesis of many biologically active compounds. Similar to esterification, the reactivity in amidation is heavily influenced by the isomer structure.
-
Pyrazole-3,5-dicarboxylates: These readily form amides upon reaction with amines, often facilitated by coupling agents (e.g., DCC, EDC) or after conversion to an acid chloride. The symmetrical nature of the molecule simplifies the synthesis of diamides.
-
Pyrazole-3,4-dicarboxylates: The formation of amides, especially with bulky amines, is hampered by steric hindrance. The synthesis of diamides can be particularly difficult. Selective mono-amidation at the more sterically accessible and electronically activated C3 position may be possible under carefully controlled conditions. Conversion to the diacid chloride is a common strategy to enhance reactivity.[10]
Decarboxylation
Decarboxylation, the removal of a carboxyl group, is another reaction where the two isomers show different propensities.
-
Pyrazole-3,5-dicarboxylates: Decarboxylation typically requires high temperatures or metal catalysis. For instance, copper(II) has been shown to facilitate the decarboxylation of 3,5-pyrazoledicarboxylic acid.[11]
-
pyrazole-3,4-dicarboxylates: The carboxyl group at the C4 position is generally more susceptible to decarboxylation, especially if the pyrazole ring is further activated with electron-withdrawing groups. The stability of the resulting carbanion at the electron-rich C4 position influences the ease of this reaction. Patents describe the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids under acidic or basic conditions at elevated temperatures.[12]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key transformations are provided below.
Protocol: Diesterification of Pyrazole-3,5-dicarboxylic Acid
This protocol describes a standard Fischer esterification.
Caption: Workflow for the diesterification of pyrazole-3,5-dicarboxylic acid.
Methodology:
-
To a solution of pyrazole-3,5-dicarboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, 20-50 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired diester.
Protocol: Diamidation of Pyrazole-3,4-dicarboxylic Acid via Acid Chloride
This protocol utilizes the more reactive diacid chloride intermediate to overcome steric hindrance.
Caption: Two-step workflow for the diamidation of pyrazole-3,4-dicarboxylic acid.
Methodology:
-
Acid Chloride Formation: Suspend pyrazole-3,4-dicarboxylic acid (1.0 eq) in thionyl chloride (10-20 eq) and add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until a clear solution is obtained and gas evolution ceases. Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-3,4-dicarbonyl dichloride.
-
Amidation: Dissolve the crude diacid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0°C and add the desired amine (2.2 eq) followed by a non-nucleophilic base such as triethylamine (2.5 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Conclusion and Future Outlook
The choice between pyrazole-3,4- and 3,5-dicarboxylates is a critical decision in synthetic design. Pyrazole-3,5-dicarboxylates offer high reactivity and low steric hindrance, making them ideal for straightforward derivatization and for applications like MOF synthesis where symmetrical linkers are desired. In contrast, pyrazole-3,4-dicarboxylates present greater synthetic challenges due to steric crowding and electronic deactivation. However, they provide a unique platform for creating molecules with adjacent, potentially interacting, functional groups, which can be advantageous in the design of specific enzyme inhibitors or complex heterocyclic systems.
Future research in this area could focus on the development of regioselective methods for the derivatization of pyrazole-3,4-dicarboxylates, which would greatly enhance their utility as synthetic building blocks. Additionally, more extensive computational studies could provide deeper insights into the transition states of their reactions, guiding the development of more efficient catalytic systems.
References
- 1. lookchem.com [lookchem.com]
- 2. Computational study of an oxetane 4 H-pyrazole as a Diels-Alder diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Analysis of Hydrogen Bonding in Aryl-1H-Pyrazole-3,4-Dicarboxylate Derivatives
Introduction: The Supramolecular Significance of Pyrazole Dicarboxylates
Aryl-1H-pyrazole-3,4-dicarboxylate derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as versatile precursors for pharmacologically active agents is well-documented, with applications ranging from antimicrobial to antitumor agents.[1][2][3] The physicochemical properties and, consequently, the biological activity and solid-state architecture of these molecules are profoundly governed by non-covalent interactions, chief among them being the hydrogen bond.
The pyrazole core, featuring both a hydrogen bond donor (the N-H group) and acceptor (the sp² hybridized N atom), combined with the carboxylate functionalities, provides a rich landscape for diverse and predictable hydrogen bonding motifs.[4] These interactions, including intramolecular (e.g., O—H⋯O) and intermolecular (e.g., N—H⋯O, O—H⋯N, C—H⋯O) bonds, dictate the molecular conformation and drive the self-assembly into complex three-dimensional supramolecular frameworks.[5][6] Understanding, predicting, and controlling these hydrogen-bonded networks is paramount for rational drug design and crystal engineering.
This guide provides a comparative analysis of the primary experimental and computational methodologies employed to characterize hydrogen bonds in these pyrazole derivatives. It is designed for researchers and drug development professionals, offering not just procedural descriptions but the strategic rationale behind selecting and integrating these techniques for a comprehensive analysis.
Comparative Analysis of Core Investigative Techniques
A multi-faceted approach, integrating high-resolution structural methods with spectroscopic and computational analyses, is essential for a complete and validated understanding of hydrogen bonding. Each technique offers a unique window into the molecular and electronic structure, and their combined application provides a self-validating system of inquiry.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Arbiter
SC-XRD is the gold standard for unequivocally determining the three-dimensional structure of crystalline solids.[7] It provides precise atomic coordinates, allowing for the direct measurement of geometric parameters that define a hydrogen bond: the donor-acceptor (D–H···A) distance and the D–H–A angle.
Causality Behind the Technique: By scattering X-rays off the electron clouds of atoms in a crystal lattice, XRD generates a diffraction pattern that can be mathematically reconstructed into a 3D model of the electron density.[8] This model reveals the precise spatial arrangement of atoms, making it the most direct method for identifying hydrogen bonds and mapping complex networks.[9] For aryl-pyrazole dicarboxylates, SC-XRD has been instrumental in identifying intricate frameworks built from combinations of O—H⋯O, O—H⋯N, C—H⋯O, and even N—H⋯π interactions.[5][10]
Data Output & Interpretation:
-
Geometric Proof: Provides definitive bond lengths and angles. For example, an N···O distance of ~2.8 Å with an N-H···O angle >150° is strong evidence of an N-H···O hydrogen bond.[4]
-
Supramolecular Motifs: Elucidates recurring patterns, such as the formation of centrosymmetric dimers or extended chains, which are crucial for understanding crystal packing.[1][11]
-
Conformational Analysis: Defines the torsion angles and planarity of the molecule, revealing how intramolecular hydrogen bonds lock the conformation.[6]
Limitations:
-
Requires a high-quality single crystal of sufficient size (typically >20 micrometers).[7]
-
Locating hydrogen atoms can be challenging due to their low electron density, sometimes necessitating the use of complementary techniques like neutron diffraction or computational placement.[12]
-
Provides a time-averaged structure in the solid state, which may not fully represent the dynamics in solution.
Spectroscopic Methods: Probing the Energetic Landscape
Spectroscopic techniques detect the changes in molecular vibrational and electronic states caused by hydrogen bonding, offering insights that are complementary to the static picture provided by XRD.
Causality Behind the Technique: Hydrogen bonding weakens the covalent D-H bond, which lowers its vibrational force constant. This results in a characteristic red-shift (a shift to lower wavenumber) and significant broadening of the D-H stretching band in the IR spectrum.[13][14]
Data Output & Interpretation:
-
O-H Stretch: In carboxylic acid derivatives like the pyrazoles, the O-H stretch appears as a very strong, broad absorption band between 2500-3300 cm⁻¹, often superimposed on C-H stretching peaks.[15] This breadth is a hallmark of strong hydrogen-bonded dimers.[16]
-
N-H Stretch: The N-H stretching vibration of the pyrazole ring, typically found around 3100-3500 cm⁻¹, will also broaden and shift to a lower frequency upon hydrogen bond formation.[17]
-
C=O Stretch: The carbonyl (C=O) stretching frequency (1690-1760 cm⁻¹) is also sensitive. Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower wavenumber.[15]
Causality Behind the Technique: The proton involved in a hydrogen bond is deshielded because the electronegative acceptor atom pulls electron density away from it. This deshielding causes the proton's resonance signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[18][19]
Data Output & Interpretation:
-
Chemical Shift (δ): A pronounced downfield shift of the N-H or O-H proton signal is a primary indicator of hydrogen bonding.[19] Comparing spectra in a non-hydrogen-bonding solvent (like CDCl₃) versus a hydrogen-bond-accepting solvent (like DMSO-d₆) can reveal the presence of intermolecular hydrogen bonds.[20]
-
Temperature Dependence: The chemical shift of a hydrogen-bonded proton is often temperature-dependent. As temperature increases, the hydrogen bond can weaken or break, causing the signal to shift upfield.
-
Through-Bond Scalar Couplings: In some cases, it is possible to directly detect scalar couplings (J-couplings) across the hydrogen bond (e.g., ³hJNC'), providing definitive proof of the bond's existence, particularly in isotope-labeled biomolecules.[21]
Comparative Summary of Experimental Techniques
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| SC-XRD | X-ray scattering by electron clouds in a crystal lattice. | Precise 3D atomic coordinates, bond lengths/angles, supramolecular packing. | Unambiguous structural determination; the "gold standard". | Requires single crystals; H-atom location can be imprecise. |
| FT-IR | Absorption of IR radiation causing molecular vibrations. | Red-shift and broadening of O-H, N-H stretches; shift in C=O stretch. | Fast, sensitive to bond strength changes, applicable to various states. | Provides indirect evidence; peak overlap can complicate analysis. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Downfield chemical shift of H-bonded protons; temperature dependence. | Excellent for solution-state analysis; can quantify bond strength.[22] | Indirect evidence; proton exchange can broaden signals. |
Computational Chemistry: The In Silico Microscope
Computational methods are indispensable for rationalizing experimental findings and providing quantitative energetic data that is otherwise inaccessible.
Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM)
Causality Behind the Techniques: DFT is a quantum mechanical method used to calculate the electronic structure of molecules, allowing for geometry optimization and the prediction of spectroscopic properties.[23] QTAIM is a model that analyzes the electron density topology (calculated via DFT) to characterize chemical bonds.[24] By finding a bond critical point (BCP) between a hydrogen and an acceptor atom, QTAIM can define and quantify the interaction.
Data Output & Interpretation:
-
Interaction Energies: DFT calculations can quantify the binding energy of a hydrogen-bonded dimer, providing a direct measure of its strength.[24]
-
QTAIM Parameters: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the bond. For hydrogen bonds, a low ρ and a positive ∇²ρ typically indicate a closed-shell (non-covalent) interaction of electrostatic nature.[24][25]
-
Energy Estimation: Relationships have been established to estimate hydrogen bond energy from calculated QTAIM parameters or from the downfield shift of the ¹H NMR signal, bridging theory and experiment.[26][27]
Hirshfeld Surface Analysis
Causality Behind the Technique: Hirshfeld surface analysis provides a method for partitioning crystal space and visualizing intermolecular interactions.[28] The surface is generated based on the electron distribution of a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are used to generate a 2D "fingerprint plot".[29][30]
Data Output & Interpretation:
-
Interaction Visualization: The surface can be mapped with properties like dₙₒᵣₘ (a normalized contact distance), where red spots highlight close contacts, providing an intuitive picture of hydrogen bonds and other interactions.[30][31]
-
Quantitative Contributions: The 2D fingerprint plot summarizes all intermolecular contacts. Distinctive "spikes" on the plot correspond to specific interactions (e.g., O···H/H···O), and the area under these spikes can be integrated to quantify the percentage contribution of each interaction type to the total crystal packing.[32][33]
Integrated Workflow for Comprehensive Analysis
A robust investigation relies on the synergy between experimental observation and theoretical validation. The following workflow illustrates an ideal approach.
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// Edges start -> crystal; start -> spectro; crystal -> scxrd [label="Success"]; crystal -> spectro [label="Failure", style=dashed]; scxrd -> hirshfeld; scxrd -> dft [label="Use CIF for initial geometry"]; spectro -> dft [label="Compare spectra"]; dft -> qtaim; hirshfeld -> report; qtaim -> report; spectro -> report; scxrd -> report; } caption [label="Integrated analytical workflow.", shape=plaintext, fontsize=10];
Experimental Protocols
Protocol 1: FT-IR Analysis for Hydrogen Bond Detection
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet. Mix ~1 mg of the finely ground pyrazole derivative with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Identify the broad O-H stretch from ~3300-2500 cm⁻¹.
-
Locate the N-H stretch from the pyrazole ring, noting any broadening.
-
Pinpoint the C=O stretching frequency and compare it to expected values for non-hydrogen-bonded carbonyls (~1735-1750 cm⁻¹ for esters) to assess the red-shift.
-
Protocol 2: ¹H NMR Titration for Solution-State Interactions
-
Stock Solutions: Prepare a stock solution of the pyrazole derivative at a known concentration (e.g., 5 mM) in a non-polar, non-coordinating solvent such as CDCl₃ or C₆D₆. Prepare a separate stock solution of a hydrogen bond acceptor (e.g., DMSO-d₆) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the pyrazole derivative solution alone. Carefully note the chemical shift of the pyrazole N-H proton.
-
Titration: Add incremental aliquots of the hydrogen bond acceptor solution to the NMR tube containing the pyrazole derivative.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the sample has thermally equilibrated in the spectrometer.
-
Data Analysis: Plot the chemical shift (δ) of the N-H proton as a function of the acceptor concentration. A significant downfield shift upon addition of the acceptor confirms its participation in an intermolecular hydrogen bond.
Conclusion
The characterization of hydrogen bonding in aryl-1H-pyrazole-3,4-dicarboxylate derivatives is a paradigmatic case for the power of an integrated analytical strategy. While Single-Crystal X-ray Diffraction provides the definitive map of the solid-state architecture, it is only through its synergy with spectroscopic and computational methods that a complete narrative of structure, stability, and energetics can be constructed. FT-IR and NMR spectroscopy offer crucial insights into bond strengths and solution-state behavior, while DFT, QTAIM, and Hirshfeld surface analysis provide the quantitative and visual tools needed to rationalize these observations at an electronic level. For drug development professionals and materials scientists, mastering this multi-technique approach is not merely an academic exercise; it is the foundational methodology for the rational design of next-generation molecular systems.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four 1-aryl-1 H-pyrazole-3,4-di-carboxyl-ate derivatives: synthesis, mol-ecular conformation and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. nmr.group.uochb.cz [nmr.group.uochb.cz]
- 21. Direct detection of N−H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. urc.ucdavis.edu [urc.ucdavis.edu]
- 23. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of H-bonding and halogen-bonding effects in dichloroacetic acid: DFT calculations of NQR parameters and QTAIM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
Safety Operating Guide
Understanding the Risks: Hazard Profile of Diethyl 1H-pyrazole-3,4-dicarboxylate
An In-Depth Guide to Personal Protective Equipment for Handling Diethyl 1H-pyrazole-3,4-dicarboxylate
For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with this compound, a heterocyclic compound often used as a building block in the synthesis of more complex molecules. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
A thorough risk assessment is the foundation of any safety protocol. This compound and structurally similar pyrazole derivatives present several potential hazards that dictate the required level of personal protection.
According to safety data, this class of compounds is known to:
-
Be harmful if swallowed [5].
-
May cause respiratory irritation upon inhalation of dust or aerosols[2][3][4].
Furthermore, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][6][7]. This profile necessitates a multi-faceted PPE approach to shield against dermal, ocular, and respiratory exposure.
Core Directive: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific hazards of the chemical and the procedures being performed. For this compound, a comprehensive ensemble of protective gear is mandatory.
PPE Requirements Summary
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles causing serious eye irritation[6][7][8]. A face shield offers broader protection for the entire face, especially during splash-prone procedures[9]. |
| Hand | Chemically Resistant Gloves (e.g., Nitrile, Neoprene) | EN 374 | Prevents skin irritation and absorption. Double-gloving is recommended for enhanced protection[8][9]. |
| Body | Flame-Resistant Laboratory Coat / Coveralls | N/A | Protects skin from spills and contamination. Should be long-sleeved with tight cuffs[10]. |
| Respiratory | Use in Ventilated Area (Fume Hood) / Respirator | NIOSH Approved | Prevents inhalation of dust or aerosols that can cause respiratory tract irritation[1][3][8]. A respirator may be required for spills or handling large quantities. |
Procedural Guidance: Step-by-Step Safety Protocol
This workflow ensures that safety measures are integrated into every stage of handling this compound, from preparation to disposal.
Pre-Operational Phase: Preparation and Donning PPE
-
Work Area Preparation : Ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Locate and verify the functionality of the nearest eyewash station and safety shower[6].
-
PPE Inspection : Before use, inspect all PPE for signs of damage or degradation. Gloves must be checked for punctures or tears[8].
-
Donning Sequence :
-
First, put on the laboratory coat or coveralls, ensuring full coverage.
-
Next, wear inner gloves.
-
Follow with chemical splash goggles.
-
If required, don a respirator. Ensure it is properly fit-tested.
-
Wear a face shield over the goggles for any splash-risk procedures[9].
-
Finally, wear outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Operational Phase: Handling the Chemical
-
Engineering Controls : All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk[1][3].
-
Safe Handling Practices :
Post-Operational Phase: Doffing PPE and Disposal
-
Decontamination : Before leaving the immediate work area, decontaminate or wipe down the outer gloves.
-
Doffing Sequence :
-
Remove outer gloves first.
-
Remove the face shield and goggles.
-
Remove the lab coat or coveralls by rolling it inside-out to contain contaminants.
-
Remove inner gloves.
-
Wash hands and any exposed skin thoroughly with soap and water[1].
-
-
Waste Disposal :
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][6].
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water[1][4]. If skin irritation occurs, seek medical advice[1].
-
Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or physician[1][3].
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately[8].
-
Spill Cleanup : Evacuate the area. Wear full PPE, including respiratory protection. Avoid dust formation. Cover the spill with an inert absorbent material, then sweep up and place it in a suitable, closed container for disposal[3][4][6]. Prevent the spill from entering drains[8].
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aaronchem.com [aaronchem.com]
- 5. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
